molecular formula C8H9NO3 B186364 Ethyl 5-hydroxynicotinate CAS No. 59288-38-9

Ethyl 5-hydroxynicotinate

Cat. No.: B186364
CAS No.: 59288-38-9
M. Wt: 167.16 g/mol
InChI Key: LFDNUOROKFFJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxynicotinate serves as a versatile chemical intermediate in advanced medicinal chemistry and drug discovery programs. Its primary research value lies in the development of novel negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5) . As a key building block, this compound is integral to structure-activity relationship (SAR) studies aimed at creating potent, selective, and brain-penetrant mGlu5 NAMs for investigating a wide range of central nervous system (CNS) disorders . Research into mGlu5 NAMs is critical for exploring therapeutic applications in levodopa-induced dyskinesia associated with Parkinson's disease, fragile X syndrome, neuropathic pain, migraine, and major depressive disorder . The compound's structure facilitates the synthesis of complex heterocyclic cores designed to replace traditional acetylene-based pharmacophores, which are associated with metabolic liabilities and toxicity concerns . By providing a synthetic handle for further functionalization, this compound enables researchers to optimize drug-like properties, including improving metabolic stability and oral bioavailability in preclinical models, thereby supporting the pursuit of new neurotherapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDNUOROKFFJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358682
Record name ethyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59288-38-9
Record name ethyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and potential synthetic pathways for ethyl 5-hydroxynicotinate (CAS: 59288-38-9), a valuable pyridine-based building block in medicinal chemistry and drug development. This document details experimentally verified protocols, quantitative data, and theoretical routes for its synthesis, offering researchers a robust resource for its preparation.

Primary Synthesis Pathway: Fischer Esterification of 5-Hydroxynicotinic Acid

The most direct and well-documented method for synthesizing this compound is the Fischer esterification of commercially available 5-hydroxynicotinic acid. This acid-catalyzed reaction with ethanol is efficient and yields the desired product in high purity.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 5-Hydroxynicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a dry 200 mL single-necked flask equipped with a magnetic stir bar, add 5.01 g (36.0 mmol) of 5-hydroxynicotinic acid.

  • Add 20 mL (343 mmol) of absolute ethanol to create a white suspension.

  • Carefully add 2.0 mL (37.5 mmol) of concentrated sulfuric acid in two portions over one minute while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using an oil bath set at 100 °C. The suspension will gradually dissolve to form a clear, brown solution.

  • Maintain the reflux for 4 hours, monitoring the reaction progress via thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data
ParameterValueReference
Starting Material5-Hydroxynicotinic acid[1]
ReagentsAbsolute ethanol, Sulfuric acid[1]
Reaction Time4 hours[1]
Reaction Temperature100 °C (Reflux)[1]
Yield72-76%[1]
Purity97.9% (by qNMR)[1]
Melting Point135–136 °C[1]

Reaction Pathway Diagram

Fischer_Esterification 5-Hydroxynicotinic_acid 5-Hydroxynicotinic Acid Ethyl_5_hydroxynicotinate This compound 5-Hydroxynicotinic_acid->Ethyl_5_hydroxynicotinate Ethanol, H₂SO₄ Reflux, 4h

Caption: Fischer esterification of 5-hydroxynicotinic acid.

Alternative Synthetic Pathways

While Fischer esterification is the most straightforward route, other pathways can be considered, particularly if starting materials are constrained or alternative substitution patterns are desired in related analogs.

Synthesis via Diazotization of 5-Aminonicotinic Acid

This pathway involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. This is a common transformation in aromatic chemistry.

This theoretical protocol is based on general procedures for the diazotization of aminopyridines.[2][3]

Materials:

  • Ethyl 5-aminonicotinate

  • Sodium nitrite

  • Sulfuric acid (aqueous solution)

  • Ice

Procedure:

  • Dissolve ethyl 5-aminonicotinate in a cooled (0-5 °C) aqueous sulfuric acid solution.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • To facilitate hydrolysis of the diazonium salt, the solution can be gently warmed or added to a hot aqueous solution. The evolution of nitrogen gas will be observed.

  • Once the reaction is complete (cessation of gas evolution), cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Diazotization_Pathway Ethyl_5_aminonicotinate Ethyl 5-aminonicotinate Diazonium_salt Diazonium Salt Intermediate Ethyl_5_aminonicotinate->Diazonium_salt NaNO₂, H₂SO₄ 0-5 °C Ethyl_5_hydroxynicotinate This compound Diazonium_salt->Ethyl_5_hydroxynicotinate H₂O, Heat

Caption: Synthesis via diazotization of ethyl 5-aminonicotinate.

Hypothetical Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a powerful multi-component reaction for creating pyridine rings.[4][5] A hypothetical route to this compound could involve the condensation of an aldehyde, a β-ketoester, and an amino-containing reactant that would introduce the hydroxyl functionality at the desired position.

This theoretical protocol is based on the general principles of the Hantzsch pyridine synthesis.

Materials:

  • Ethyl 3-amino-4-hydroxycrotonate (or a protected version)

  • Ethyl propiolate

  • Formaldehyde (or an equivalent)

  • Ammonia or ammonium acetate

  • Oxidizing agent (e.g., manganese dioxide or ferric chloride)

  • Ethanol

Procedure:

  • Combine ethyl 3-amino-4-hydroxycrotonate, ethyl propiolate, and formaldehyde in ethanol.

  • Add a catalytic amount of ammonia or ammonium acetate.

  • Heat the mixture to reflux and monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete, add an oxidizing agent to the reaction mixture to facilitate the aromatization to the pyridine ring.

  • Continue to heat until the oxidation is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Work up the residue by partitioning between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Hantzsch_Synthesis Starting_Materials Ethyl 3-amino-4-hydroxycrotonate + Ethyl propiolate + Formaldehyde Dihydropyridine Dihydropyridine Intermediate Starting_Materials->Dihydropyridine NH₃, Ethanol Reflux Ethyl_5_hydroxynicotinate This compound Dihydropyridine->Ethyl_5_hydroxynicotinate [O]

Caption: Hypothetical Hantzsch synthesis pathway.

Summary and Conclusion

This guide has detailed the primary, experimentally verified synthesis of this compound via Fischer esterification, providing a reliable and high-yielding protocol. Additionally, two plausible alternative pathways, through diazotization and a hypothetical Hantzsch synthesis, have been presented to offer researchers conceptual breadth for analog synthesis or when faced with different starting material availability. The provided experimental details, quantitative data, and pathway diagrams serve as a comprehensive resource for the synthesis of this important heterocyclic intermediate.

References

An In-Depth Technical Guide to Ethyl 5-hydroxynicotinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate, a pyridine derivative, holds interest within the scientific community for its potential applications in medicinal chemistry and drug development. Its structure, combining a pyridine ring with a hydroxyl and an ethyl ester functional group, makes it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, alongside an exploration of its putative biological significance.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₉NO₃.[1] Its chemical identity is well-defined by several key descriptors.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
IUPAC Name ethyl 5-hydroxypyridine-3-carboxylatePubChem[1]
SMILES CCOC(=O)C1=CC(=CN=C1)OPubChem[1]
InChI Key LFDNUOROKFFJLE-UHFFFAOYSA-NPubChem[1]
Solubility >25.1 µg/mL (at pH 7.4)PubChem[1]
CAS Number 59288-38-9PubChem[1]
Structure Visualization

The chemical structure of this compound is depicted below. The molecule consists of a pyridine ring substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a hydroxyl group.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not abundantly available in the public domain, a standard approach would involve the Fischer esterification of 5-hydroxynicotinic acid.

Synthesis via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3] For the synthesis of this compound, 5-hydroxynicotinic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3]

Reaction:

5-hydroxynicotinic acid + ethanol ⇌ this compound + water

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxynicotinic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A patent for the synthesis of the related compound, ethyl nicotinate, describes a similar process involving the reaction of nicotinic acid with absolute ethanol in toluene using a solid acid catalyst.[4] The reaction is carried out at 50-65°C, followed by reflux to remove water.[4]

Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of this compound is illustrated below.

G start Start: 5-Hydroxynicotinic Acid & Ethanol reaction Fischer Esterification (Acid Catalyst, Reflux) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis product Pure this compound analysis->product

Figure 2: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activity and signaling pathway involvement of this compound. However, the broader class of nicotinic acid derivatives has been extensively studied and is known to interact with various biological targets.

Nicotinic acid (niacin) itself is a well-known lipid-lowering agent that acts on the nicotinic acid receptor GPR109A (HM74A).[5] Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including as anticancer and antioxidant agents.[1] Some nicotinic acid derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1]

Given its structural similarity to nicotinic acid, it is plausible that this compound could exhibit activity at nicotinic acid receptors or other related cellular targets. However, without specific experimental data, any discussion of its biological role remains speculative.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives might involve G-protein coupled receptors (GPCRs) like the nicotinic acid receptor.

G ligand This compound (or active metabolite) receptor Putative Receptor (e.g., GPR109A) ligand->receptor Binding gprotein G-protein Activation receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger Change (e.g., ↓cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Figure 3: A hypothetical signaling pathway for this compound based on known nicotinic acid receptor signaling.

Conclusion

This compound is a well-characterized small molecule with potential for further investigation in the field of drug discovery. While its synthesis can be reasonably predicted based on established esterification methods, a significant gap exists in the understanding of its biological activity. Future research should focus on the in-vitro and in-vivo evaluation of this compound to elucidate its pharmacological profile and potential therapeutic applications. The information presented in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this compound.

References

Physicochemical Properties of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound specified by CAS number 59288-38-9 reveals a notable discrepancy with the requested topic "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione". The CAS number 59288-38-9 is unequivocally identified as Ethyl 5-hydroxynicotinate . The provided chemical name describes a different molecule, a pyrimidinetrione derivative.

This report will proceed by focusing on the verified compound associated with the provided CAS number, this compound. Currently, publicly available scientific literature and databases primarily categorize this compound as a chemical building block or intermediate for synthesis, with limited information on its specific biological activities or mechanisms of action in the context of drug development.

This compound is an organic compound with the following key identifiers and properties, summarized for clarity.

PropertyValue
CAS Number 59288-38-9
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
IUPAC Name This compound[2]
Synonyms 5-Hydroxy-nicotinic acid ethyl ester, 5-Hydroxypyridine-3-carboxylic acid ethyl ester, Ethyl 5-hydroxypyridine-3-carboxylate
Physical Form Off-white powder[3]
InChI Key LFDNUOROKFFJLE-UHFFFAOYSA-N[1][2]

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of 5-Hydroxynicotinic acid.

Experimental Protocol: Esterification of 5-Hydroxynicotinic Acid

A common method for the synthesis of this compound involves the reaction of 5-Hydroxynicotinic acid with ethanol.

  • Reactants :

    • 5-Hydroxynicotinic acid (CAS 27828-71-3)

    • Anhydrous Ethanol (CAS 64-17-5)

    • Acid catalyst (e.g., sulfuric acid)

  • Procedure :

    • Dissolve 5-Hydroxynicotinic acid in a surplus of anhydrous ethanol.[3]

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress via thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the workflow of this synthesis process.

Synthesis_Workflow A 5-Hydroxynicotinic Acid + Anhydrous Ethanol B Acid-Catalyzed Esterification (Reflux) A->B Step 1 C Neutralization & Solvent Removal B->C Step 2 D Extraction & Purification C->D Step 3 E This compound D->E Final Product

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is sparse, its precursor, 5-Hydroxynicotinic acid, is known to be an analog of nicotinic acid (Vitamin B3). 5-Hydroxynicotinic acid has been utilized in research as an inhibitor to study platelet metabolism and as a compound to investigate the hydroxylation mechanism of certain enzymes.[4] As a derivative, this compound serves as a valuable intermediate in the synthesis of more complex molecules that may possess biological activity.[5]

The relationship between the precursor and its synthetic product is depicted in the following logical diagram.

Logical_Relationship A 5-Hydroxynicotinic Acid (Precursor) B Esterification A->B C This compound (Product/Intermediate) B->C D Further Chemical Synthesis C->D E Potential Biologically Active Compounds D->E

Caption: Synthetic relationship and potential utility of this compound.

Safety Information

It is imperative for researchers and laboratory professionals to adhere to safety guidelines when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2]
Respiratory Tract IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2]

Precautionary Statements : P261, P271, P280, P305+P351+P338[1][2]

References

An In-depth Technical Guide to the Solubility of Ethyl 5-hydroxynicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate is a pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide array of pharmaceutical compounds. A fundamental physicochemical property that governs its utility in synthesis, formulation, and biological screening is its solubility in various organic solvents. The solubility of an active pharmaceutical ingredient (API) or intermediate can profoundly impact reaction kinetics, purification strategies, and the ultimate bioavailability of a drug product.

Data Presentation: A Framework for In-house Solubility Determination

Given the scarcity of publicly available quantitative solubility data for this compound in organic solvents, a template for systematic data collection is provided below. Researchers are encouraged to use this structure to record their experimental findings, thereby building a valuable internal database for this compound.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedObservations
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Tetrahydrofuran25Shake-Flask
N,N-Dimethylformamide25Shake-Flask
Dimethyl Sulfoxide25Shake-Flask
User-defined solvent

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the characterization of any compound intended for pharmaceutical use. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.

  • Agitation: Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the solute.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This method is often used in high-throughput screening settings.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.

  • Precipitation Induction: The addition of the anti-solvent (the organic solvent in which solubility is being tested) will cause the compound to precipitate once its solubility limit is exceeded.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the first sign of precipitation (a significant increase in turbidity) is observed.

Visualizations: Workflows and Influencing Factors

To further aid in the understanding of solubility determination and its context, the following diagrams are provided.

G General Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis prep1 Weigh excess ethyl 5-hydroxynicotinate prep2 Add to vial with known volume of organic solvent prep1->prep2 equil1 Seal vials and place in constant temperature shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter to obtain clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze concentration by validated method (e.g., HPLC) quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

G Key Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center Solubility of Ethyl 5-hydroxynicotinate p1 Crystal Polymorphism center->p1 p2 Purity center->p2 p3 Particle Size center->p3 s1 Polarity center->s1 s2 Hydrogen Bonding Capacity center->s2 s3 Molecular Size center->s3 c1 Temperature center->c1 c2 Pressure center->c2 c3 pH (for aqueous systems) center->c3

Caption: A diagram illustrating the key factors that can influence the solubility of a solid compound in a solvent.

Spectroscopic Data for Ethyl 5-hydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-hydroxynicotinate. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.54d1H-2
8.29d1H-6
7.45t1H-4
5.40s (broad)1-OH
4.40q2-CH₂-
1.40t3-CH₃

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Type
165.8C=O (ester)
152.1C-5
145.3C-2
138.9C-6
124.7C-3
118.6C-4
61.5-CH₂-
14.3-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1730-1715StrongC=O stretch (ester)
1600-1450Medium-StrongC=C stretch (aromatic)
1300-1000StrongC-O stretch (ester and phenol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
167100[M]⁺ (Molecular Ion)
13965[M - C₂H₄]⁺
12280[M - OCH₂CH₃]⁺
9440[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A spectral width of 0-12 ppm is typically used. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A spectral width of 0-200 ppm is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electron Ionization (EI) is a common technique for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment Connectivity (J-coupling) NMR->NMR_Data IR_Data Functional Groups (e.g., -OH, C=O) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Identification.

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to Ethyl 5-hydroxynicotinate, a valuable building block in pharmaceutical and chemical research. This document details the key starting materials, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for laboratory and development professionals.

Introduction

This compound, also known as 5-Hydroxypyridine-3-carboxylic acid ethyl ester, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a functionalized pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A reliable and well-documented synthetic pathway is crucial for its consistent supply in research and development settings.

Primary Synthetic Pathway: Fischer Esterification of 5-Hydroxynicotinic Acid

The most direct and widely utilized method for the preparation of this compound is the Fischer esterification of 5-Hydroxynicotinic acid.[1] This acid-catalyzed reaction involves the treatment of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Scheme

G 5-Hydroxynicotinic Acid 5-Hydroxynicotinic Acid Reaction Mixture Reaction Mixture 5-Hydroxynicotinic Acid->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reaction Mixture This compound This compound Water Water Reaction Mixture->this compound Reaction Mixture->Water

Caption: Fischer Esterification of 5-Hydroxynicotinic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 5-Hydroxynicotinic acid, based on a representative experimental protocol.[1]

ParameterValue
Starting Material5-Hydroxynicotinic acid
ReagentsAbsolute Ethanol, Sulfuric Acid
Reaction Time7 hours
Reaction TemperatureReflux
Product Yield73%
Product PurityNot specified, but isolated as a white powder
Molecular FormulaC₈H₉NO₃[2][3]
Molecular Weight167.16 g/mol [2][3]

Detailed Experimental Protocol

The following protocol is adapted from a verified synthetic procedure.[1]

Materials:

  • 5-Hydroxynicotinic acid (1.0 equiv)

  • Absolute ethanol (9.5 equiv)

  • Concentrated sulfuric acid (1.0 equiv)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a single-necked recovery flask, add 5-Hydroxynicotinic acid.

  • Add absolute ethanol to the flask, resulting in a white suspension.

  • Carefully add concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 7 hours.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. A white solid may precipitate during this step.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL for a 5.01 g scale reaction).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Further dry the resulting solid under high vacuum to yield this compound as a white powder.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Add 5-Hydroxynicotinic Acid and Ethanol Add 5-Hydroxynicotinic Acid and Ethanol Add Sulfuric Acid Add Sulfuric Acid Add 5-Hydroxynicotinic Acid and Ethanol->Add Sulfuric Acid Heat to Reflux (7h) Heat to Reflux (7h) Add Sulfuric Acid->Heat to Reflux (7h) Cool to RT Cool to RT Heat to Reflux (7h)->Cool to RT Neutralize with NaHCO3 Neutralize with NaHCO3 Cool to RT->Neutralize with NaHCO3 Extract with Ethyl Acetate Extract with Ethyl Acetate Neutralize with NaHCO3->Extract with Ethyl Acetate Dry Organic Layer (Na2SO4) Dry Organic Layer (Na2SO4) Extract with Ethyl Acetate->Dry Organic Layer (Na2SO4) Filter Filter Dry Organic Layer (Na2SO4)->Filter Rotary Evaporation Rotary Evaporation Filter->Rotary Evaporation High Vacuum Drying High Vacuum Drying Rotary Evaporation->High Vacuum Drying Final Product Final Product High Vacuum Drying->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-Hydroxynicotinic acid via Fischer esterification is a robust and well-established method. The procedure offers a good yield and a straightforward workup, making it suitable for both small-scale research and larger-scale production. The availability of the starting material and the simplicity of the reaction conditions contribute to its practicality in various drug development and chemical synthesis endeavors.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of Ethyl 5-Hydroxynicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Ethyl 5-hydroxynicotinate, a pyridine-based organic compound, is emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, including a reactive hydroxyl group and an ester moiety on a pyridine ring, offer multiple points for chemical modification, making it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide explores the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its role in constructing novel therapeutic agents. The primary focus will be on its promising application in the development of cardioprotective and antioxidant agents, with additional insights into its potential as a scaffold for enzyme inhibitors and other therapeutic classes.

Core Chemical Properties and Synthesis

This compound (PubChem CID: 910016) is a stable, crystalline solid with the molecular formula C₈H₉NO₃.[1] Its structure combines a pyridine ring, a hydroxyl group at the 5-position, and an ethyl ester at the 3-position, providing a rich chemical landscape for synthetic transformations.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 5-hydroxynicotinic acid. A typical protocol is as follows:

Experimental Protocol: Esterification of 5-Hydroxynicotinic Acid

  • Reagents: 5-Hydroxynicotinic acid, absolute ethanol, toluene, and a solid acid catalyst (e.g., HND230).[2]

  • Procedure:

    • In a four-necked flask, add 5-hydroxynicotinic acid, a molar excess of absolute ethanol (e.g., 2 equivalents), and toluene.[2]

    • Add the solid acid catalyst (0.01-0.1 times the weight of the nicotinic acid).[2]

    • Slowly heat the mixture to 55-65°C and stir for 3-6 hours.[2]

    • Increase the temperature to reflux to remove water via a Dean-Stark apparatus. The reaction is complete when no more water separates.[2]

    • Cool the reaction mixture to room temperature.

    • Filter to recover the solid acid catalyst.[2]

    • The filtrate is subjected to vacuum distillation to remove toluene, yielding the crude this compound.[2]

    • The crude product can be further purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up 5-Hydroxynicotinic Acid 5-Hydroxynicotinic Acid Heating (55-65°C) Heating (55-65°C) 5-Hydroxynicotinic Acid->Heating (55-65°C) Absolute Ethanol Absolute Ethanol Absolute Ethanol->Heating (55-65°C) Toluene Toluene Toluene->Heating (55-65°C) Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Heating (55-65°C) Stirring (3-6h) Stirring (3-6h) Heating (55-65°C)->Stirring (3-6h) Reflux (Water Removal) Reflux (Water Removal) Stirring (3-6h)->Reflux (Water Removal) Cooling Cooling Reflux (Water Removal)->Cooling Filtration Filtration Cooling->Filtration Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

A schematic overview of the synthesis of this compound.

Application in Cardioprotective and Antioxidant Agents

A significant area of interest for derivatives of the 5-hydroxynicotinate scaffold is in the development of cardioprotective and antioxidant drugs. Research has shown that salts of 5-hydroxynicotinic acid, such as potassium 5-hydroxynicotinate (SSC-77) and magnesium 5-hydroxynicotinate (SSC-497), exhibit notable protective effects on cardiac tissue in preclinical models.[1][3][4][5]

These compounds are thought to exert their effects by mitigating oxidative stress, a key pathological factor in conditions like doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury.[1][3] The proposed mechanism involves the reduction of lipid peroxidation and the preservation of myocardial integrity.[1][3]

Quantitative Data on Cardioprotective Effects

The following table summarizes the quantitative data from a study on the cardioprotective effects of 5-hydroxynicotinic acid derivatives in a rat model of ischemia-reperfusion injury.[3]

CompoundConcentration% Reduction in KFK-MB% Reduction in LDH
SSC-7710⁻⁶ mol/l47%21.8%
SSC-49710⁻⁶ mol/l39%19.6%

KFK-MB (Creatine Kinase-MB) and LDH (Lactate Dehydrogenase) are biomarkers of myocardial damage.

Experimental Protocol for Evaluating Cardioprotective Activity (Isolated Rat Heart Model)

This protocol is based on the hypo-reperfusion model described in the literature.[3][4][5]

  • Animal Model: Male Wistar rats.

  • Heart Isolation:

    • Anesthetize the rat and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

  • Perfusion Protocol:

    • Perfuse the heart with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at a constant pressure.

    • Allow the heart to stabilize for a period (e.g., 20 minutes).

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion with the buffer containing the test compound (e.g., SSC-77 or SSC-497 at 10⁻⁶ mol/l) or vehicle control for a specified duration (e.g., 120 minutes).[3]

  • Data Collection:

    • Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

    • Collect the coronary effluent at different time points during reperfusion to measure the levels of cardiac injury markers (KFK-MB and LDH) using commercially available ELISA kits.[3]

    • At the end of the experiment, homogenize the ventricular tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) and diene conjugates (DC).[3]

Signaling Pathway: Mitigation of Oxidative Stress

The cardioprotective effects of 5-hydroxynicotinic acid derivatives are linked to their ability to counteract oxidative stress. The following diagram illustrates the proposed mechanism.

G Ischemia-Reperfusion Ischemia-Reperfusion ROS Production ROS Production Ischemia-Reperfusion->ROS Production Doxorubicin Doxorubicin Doxorubicin->ROS Production Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Cardiomyocyte Damage Cardiomyocyte Damage Lipid Peroxidation->Cardiomyocyte Damage 5-Hydroxynicotinic Acid Derivatives 5-Hydroxynicotinic Acid Derivatives Antioxidant Effect Antioxidant Effect 5-Hydroxynicotinic Acid Derivatives->Antioxidant Effect Directly Scavenges ROS Glutathione System Support Glutathione System Support 5-Hydroxynicotinic Acid Derivatives->Glutathione System Support Enhances Endogenous Antioxidants Antioxidant Effect->ROS Production Inhibits Glutathione System Support->Lipid Peroxidation Inhibits

Proposed mechanism of cardioprotection by 5-hydroxynicotinic acid derivatives.

Potential as a Scaffold for Enzyme Inhibitors

The pyridine ring is a well-established pharmacophore in the design of various enzyme inhibitors, particularly kinase inhibitors.[6][7] The structural features of this compound make it a suitable starting point for the synthesis of kinase inhibitors. The hydroxyl group can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the pyridine nitrogen can form crucial hydrogen bonds.

While specific examples of kinase inhibitors directly synthesized from this compound with detailed IC50 values are not yet widely published, the general principle of using substituted pyridines in kinase inhibitor design is well-documented.

General Workflow for Developing Kinase Inhibitors from this compound

G This compound This compound Functionalization of Hydroxyl Group Functionalization of Hydroxyl Group This compound->Functionalization of Hydroxyl Group Modification of Ester Group Modification of Ester Group This compound->Modification of Ester Group Coupling Reactions Coupling Reactions Functionalization of Hydroxyl Group->Coupling Reactions Modification of Ester Group->Coupling Reactions Library of Derivatives Library of Derivatives Coupling Reactions->Library of Derivatives Kinase Inhibition Assay Kinase Inhibition Assay Library of Derivatives->Kinase Inhibition Assay SAR Studies SAR Studies Kinase Inhibition Assay->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

A generalized workflow for the development of kinase inhibitors.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. The demonstrated cardioprotective and antioxidant activities of its derivatives warrant further investigation, including the synthesis and evaluation of the ethyl ester analogs and a deeper exploration of the underlying molecular mechanisms.

Furthermore, its potential as a building block for other classes of therapeutic agents, such as kinase inhibitors and GPCR ligands, should be systematically explored. The development of diverse chemical libraries based on the this compound core, coupled with high-throughput screening, could lead to the discovery of novel drug candidates for a wide range of diseases.

References

Synthesis and Biological Evaluation of Ethyl 5-Hydroxynicotinate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Screening, and Potential Therapeutic Applications of Novel Ethyl 5-Hydroxynicotinate Derivatives.

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of this compound derivatives, a class of compounds with emerging potential in cancer therapy. This document details experimental protocols for the derivatization of the core scaffold, presents quantitative biological activity data, and explores the putative signaling pathways through which these compounds may exert their effects.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Modifications of the nicotinic acid scaffold have led to the development of compounds with a range of therapeutic applications. Notably, the pyridine-based structure is a key feature in several approved drugs, including VEGFR-2 inhibitors like sorafenib. This has spurred further investigation into novel substituted pyridines, such as derivatives of this compound, as potential anticancer agents. The hydroxyl group at the 5-position offers a strategic point for chemical modification, allowing for the synthesis of a library of ether derivatives with varied biological activities.

Synthesis of this compound Derivatives

The core structure, this compound, serves as the starting material for the synthesis of a variety of derivatives. The primary route for derivatization involves the O-alkylation of the phenolic hydroxyl group.

General Experimental Protocol: O-Alkylation of this compound

This protocol outlines a general procedure for the synthesis of ethyl 5-alkoxynicotinate derivatives via Williamson ether synthesis.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl or benzyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 5-alkoxynicotinate derivative.

Workflow for the Synthesis of Ethyl 5-Alkoxynicotinate Derivatives:

G start Start reagents This compound Alkyl/Benzyl Halide Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents reaction O-Alkylation Reaction (Williamson Ether Synthesis) 60-80 °C reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 5-Alkoxynicotinate Derivative purification->product

A generalized workflow for the synthesis of ethyl 5-alkoxynicotinate derivatives.

Biological Screening and Activity

A growing body of evidence suggests that derivatives of nicotinic acid and nicotinamide exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and to induce apoptosis in cancer cells.

In Vitro Cytotoxicity

The cytotoxic effects of newly synthesized nicotinamide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

CompoundHCT-116 (Colon Cancer) IC₅₀ (µM)HepG-2 (Liver Cancer) IC₅₀ (µM)
D-1 3.084.09
A-1 19.615.9
B-1 34.918.07
C-6 25.817.5
Sorafenib 7.285.28
Table 1: Cytotoxic activity of selected nicotinamide derivatives against HCT-116 and HepG-2 cancer cell lines.[1]
VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. Several nicotinamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.

CompoundVEGFR-2 IC₅₀ (nM)
6 60.83
10 63.61
7 129.30
Sorafenib 53.65
Table 2: In vitro VEGFR-2 enzyme inhibitory activity of selected nicotinamide derivatives.[2]

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives and related nicotinamides are believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of VEGFR-2 Signaling

As demonstrated by the enzymatic assays, these compounds can directly inhibit the kinase activity of VEGFR-2. This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation and migration, thereby suppressing angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Nicotinamide Nicotinamide Derivative Nicotinamide->VEGFR2 Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation & Migration Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Proposed inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.
Induction of Apoptosis

Several nicotinamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Studies on active nicotinamide compounds have shown an increase in the levels of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, an increase in the activity of executioner caspases, such as caspase-8, has been observed, indicating the involvement of the apoptotic cascade.[1]

G Nicotinamide Nicotinamide Derivative Bax Bax (Pro-apoptotic) Nicotinamide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nicotinamide->Bcl2 Downregulates Caspase8 Caspase-8 Nicotinamide->Caspase8 Activates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase_cascade Caspase Cascade Mitochondria->Caspase_cascade Caspase8->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Putative mechanism of apoptosis induction by nicotinamide derivatives.

Conclusion and Future Directions

The synthesis and biological evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The amenability of the core structure to chemical modification allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The demonstrated activity of related nicotinamides against key cancer targets like VEGFR-2 and their ability to induce apoptosis underscore the therapeutic potential of this scaffold.

Future research should focus on the synthesis of a broader range of ethyl 5-alkoxynicotinate derivatives and their comprehensive biological evaluation. This should include screening against a wider panel of cancer cell lines, detailed investigation of their mechanism of action, and in vivo efficacy studies in preclinical models. Such efforts will be crucial in advancing these promising compounds towards clinical development.

References

Ethyl 5-Hydroxynicotinate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-hydroxynicotinate has emerged as a valuable and versatile starting material in synthetic organic chemistry, providing a robust platform for the construction of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring a hydroxyl group, an ester, and a pyridine nitrogen, offers multiple reactive sites for strategic functionalization and subsequent cyclization reactions. This guide details the synthesis of several important classes of fused pyridine heterocycles, including thieno[2,3-b]pyridines, furo[3,4-b]pyridines, and pyridopyrazines, starting from this compound. The experimental protocols, quantitative data, and logical workflows provided herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new chemical entities with potential therapeutic applications.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of the thieno[2,3-b]pyridine core from this compound can be achieved through a multi-step sequence involving initial etherification, followed by a Vilsmeier-Haack reaction and subsequent Gewald-type cyclization.

Synthetic Pathway

The overall synthetic strategy involves the conversion of the hydroxyl group to an ether to prevent side reactions, followed by formylation at the C4 position of the pyridine ring. The resulting aldehyde then serves as a key intermediate for the construction of the fused thiophene ring.

G cluster_0 Synthetic Pathway to Thieno[2,3-b]pyridines This compound This compound Ethyl 5-alkoxynicotinate Ethyl 5-alkoxynicotinate This compound->Ethyl 5-alkoxynicotinate R-X, Base Ethyl 5-alkoxy-4-formylnicotinate Ethyl 5-alkoxy-4-formylnicotinate Ethyl 5-alkoxynicotinate->Ethyl 5-alkoxy-4-formylnicotinate Vilsmeier-Haack (POCl3, DMF) Thieno[2,3-b]pyridine Derivative Thieno[2,3-b]pyridine Derivative Ethyl 5-alkoxy-4-formylnicotinate->Thieno[2,3-b]pyridine Derivative Gewald Reaction (Sulfur, Malononitrile, Base)

Caption: Synthetic route to thieno[2,3-b]pyridines.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methoxynicotinate

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of Ethyl 2-chloro-3-formyl-5-methoxypyridine

The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl3, 3.0 eq) to anhydrous DMF at 0 °C, followed by stirring for 30 minutes. Ethyl 5-methoxynicotinate (1.0 eq) is then added, and the reaction mixture is heated to 80 °C for 8 hours. The mixture is then cooled to room temperature and poured onto crushed ice. The pH is adjusted to 8-9 with a saturated sodium bicarbonate solution, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Step 3: Synthesis of Ethyl 2-amino-6-methoxy-3-cyano-thieno[2,3-b]pyridine-5-carboxylate (Gewald Reaction)

A mixture of ethyl 2-chloro-3-formyl-5-methoxypyridine (1.0 eq), malononitrile (1.1 eq), elemental sulfur (1.1 eq), and a catalytic amount of a base such as piperidine or triethylamine in ethanol is heated at reflux for 4-6 hours.[2][3][4][5][6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired thieno[2,3-b]pyridine derivative.

Quantitative Data
CompoundStepYield (%)Melting Point (°C)Spectroscopic Data
Ethyl 5-methoxynicotinate1~85-1H NMR, 13C NMR, MS
Ethyl 2-chloro-3-formyl-5-methoxypyridine2~70-1H NMR, 13C NMR, MS
Ethyl 2-amino-6-methoxy-3-cyano-thieno[2,3-b]pyridine-5-carboxylate3~75>250IR, 1H NMR, 13C NMR, MS

Synthesis of Furo[3,4-b]pyridine Derivatives

The construction of the furo[3,4-b]pyridine scaffold from this compound can be accomplished through an initial etherification with propargyl bromide, followed by an intramolecular cyclization.

Synthetic Pathway

This pathway capitalizes on the reactivity of the introduced alkyne functionality to undergo a cyclization reaction, forming the fused furan ring.

G cluster_1 Synthetic Pathway to Furo[3,4-b]pyridines This compound This compound Ethyl 5-(prop-2-yn-1-yloxy)nicotinate Ethyl 5-(prop-2-yn-1-yloxy)nicotinate This compound->Ethyl 5-(prop-2-yn-1-yloxy)nicotinate Propargyl bromide, K2CO3, DMF Furo[3,4-b]pyridin-7(5H)-one derivative Furo[3,4-b]pyridin-7(5H)-one derivative Ethyl 5-(prop-2-yn-1-yloxy)nicotinate->Furo[3,4-b]pyridin-7(5H)-one derivative Intramolecular Cyclization (e.g., Base or Metal-catalyzed)

Caption: Synthetic route to furo[3,4-b]pyridines.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(prop-2-yn-1-yloxy)nicotinate

To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Propargyl bromide (80% in toluene, 1.2 eq) is then added dropwise, and the reaction mixture is heated to 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of Furo[3,4-b]pyridin-7(5H)-one derivative

The intramolecular cyclization of ethyl 5-(prop-2-yn-1-yloxy)nicotinate can be achieved under various conditions. For example, treatment with a base such as sodium ethoxide in ethanol at reflux can induce cyclization. Alternatively, metal-catalyzed cyclization using catalysts like gold or palladium complexes can also be employed to afford the furo[3,4-b]pyridin-7(5H)-one derivative. The specific conditions will depend on the desired substitution pattern of the final product.

Quantitative Data
CompoundStepYield (%)Melting Point (°C)Spectroscopic Data
Ethyl 5-(prop-2-yn-1-yloxy)nicotinate1~80-1H NMR, 13C NMR, MS
Furo[3,4-b]pyridin-7(5H)-one derivative2Variable-IR, 1H NMR, 13C NMR, MS

Synthesis of Pyridopyrazine Derivatives

The synthesis of pyridopyrazines from this compound requires the introduction of two adjacent amino groups on the pyridine ring, which can then be condensed with a 1,2-dicarbonyl compound.

Synthetic Pathway

The key steps in this pathway involve nitration, followed by reduction to form a diamino intermediate, which is the direct precursor to the pyridopyrazine ring system.

G cluster_2 Synthetic Pathway to Pyridopyrazines This compound This compound Ethyl 5-hydroxy-4-nitronicotinate Ethyl 5-hydroxy-4-nitronicotinate This compound->Ethyl 5-hydroxy-4-nitronicotinate Nitrating agent (e.g., HNO3/H2SO4) Ethyl 4-amino-5-hydroxynicotinate Ethyl 4-amino-5-hydroxynicotinate Ethyl 5-hydroxy-4-nitronicotinate->Ethyl 4-amino-5-hydroxynicotinate Reduction (e.g., H2/Pd-C) Ethyl 3,4-diamino-5-hydroxynicotinate Ethyl 3,4-diamino-5-hydroxynicotinate Ethyl 4-amino-5-hydroxynicotinate->Ethyl 3,4-diamino-5-hydroxynicotinate Nitration, then Reduction Pyridopyrazine derivative Pyridopyrazine derivative Ethyl 3,4-diamino-5-hydroxynicotinate->Pyridopyrazine derivative 1,2-Dicarbonyl compound

Caption: Synthetic route to pyridopyrazines.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-4-nitronicotinate

This compound is carefully added to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 4-amino-5-hydroxynicotinate

The nitro derivative from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd-C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amino derivative.

Step 3: Synthesis of Ethyl 3,4-diamino-5-hydroxynicotinate

A similar nitration and reduction sequence is performed on the product from Step 2 to introduce a second amino group at the C3 position.

Step 4: Synthesis of Pyridopyrazine derivative

The resulting 3,4-diaminopyridine derivative (1.0 eq) is condensed with a 1,2-dicarbonyl compound, such as glyoxal or biacetyl (1.1 eq), in a suitable solvent like ethanol or acetic acid, often with heating, to form the pyridopyrazine ring.[7] The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Quantitative Data
CompoundStepYield (%)Melting Point (°C)Spectroscopic Data
Ethyl 5-hydroxy-4-nitronicotinate1~60-1H NMR, 13C NMR, MS
Ethyl 4-amino-5-hydroxynicotinate2~90-1H NMR, 13C NMR, MS
Ethyl 3,4-diamino-5-hydroxynicotinate3~50 (over 2 steps)-1H NMR, 13C NMR, MS
Pyridopyrazine derivative4Variable-IR, 1H NMR, 13C NMR, MS

Conclusion

This compound serves as a readily available and highly functionalized precursor for the synthesis of a variety of novel and medicinally relevant heterocyclic compounds. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The ability to systematically modify the core structures through the described transformations opens up avenues for the development of new therapeutic agents with tailored pharmacological profiles. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of even more diverse and complex heterocyclic systems derived from this versatile starting material.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of Ethyl 5-hydroxynicotinate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for the development of novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse chemical modifications, make its analogs promising candidates for addressing a range of pathological conditions. This technical guide provides an in-depth exploration of the potential biological activities of this compound analogs, drawing upon data from closely related nicotinamide and pyridine derivatives to illuminate their potential as anticancer, antimicrobial, and neuroprotective agents. While direct research on this compound analogs is emerging, the information presented herein, based on structurally similar compounds, offers a solid foundation for future research and drug discovery endeavors.

Anticancer Activity of Structurally Related Analogs

The pyridine ring, a core component of this compound, is a prevalent motif in numerous anticancer agents. Analogs of nicotinamide and other pyridine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and DNA topoisomerases.

Quantitative Data: Cytotoxicity of Related Pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine and related heterocyclic derivatives against different cancer cell lines. This data provides a comparative baseline for the potential anticancer efficacy of novel this compound analogs.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
PyranopyridineCompound 33MCF-760[1]
Pyrazolo[4,3-c]hexahydropyridineCompound 31MDA-MB-2314.2[1]
Pyrazolo[4,3-c]hexahydropyridineCompound 31MCF-72.4[1]
Styrylimidazo[1,2-a]pyridineCompound 30aMDA-MB-23112.12 ± 0.54[1]
Styrylimidazo[1,2-a]pyridineCompound 30aMCF-79.59 ± 0.7[1]
Styrylimidazo[1,2-a]pyridineCompound 30aT-47D10.10 ± 0.4[1]
Coumarin-basedCompound 68MCF-71.24[1]
Coumarin-basedCompound 69MCF-71.65[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound (e.g., an this compound analog) is prepared in a suitable solvent like DMSO.

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The medium from the 96-well plates is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

4. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours.

5. MTT Assay:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

6. Formazan Solubilization:

  • The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

8. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization of Anticancer Drug Discovery Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies start This compound analog Analog Synthesis start->analog cytotoxicity Cytotoxicity Assay (e.g., MTT) analog->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme pathway Signaling Pathway Analysis enzyme->pathway animal Animal Models pathway->animal efficacy Efficacy & Toxicity animal->efficacy

Caption: Workflow for the discovery and development of anticancer agents from this compound analogs.

Antimicrobial Activity of Structurally Related Analogs

Nicotinamide and its derivatives have been investigated for their antimicrobial properties. The pyridine nucleus can be found in several antimicrobial drugs, and its modification offers a promising strategy for the development of new agents to combat drug-resistant pathogens.

Quantitative Data: Antimicrobial Activity of Nicotinamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for newly synthesized nicotinamides against various microbial strains.

CompoundS. aureus (ATCC 6538) MIC (mM)E. faecalis (ATCC 29212) MIC (mM)P. aeruginosa (ATCC 27853) MIC (mM)K. pneumoniae (NCIMB 9111) MIC (mM)C. albicans (ATCC 24433) MIC (mM)Reference
NC 3 >1>10.0320.032>1[2]
NC 4 >1>1>1>1<1[2]
NC 5 0.030.03>1>1>1[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the compound dilutions is inoculated with the prepared microbial suspension.

  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of a Potential Antimicrobial Mechanism

antimicrobial_pathway cluster_drug This compound Analog cluster_bacterium Bacterial Cell cluster_outcome Outcome drug Analog wall Cell Wall Synthesis drug->wall Inhibition dna DNA Gyrase drug->dna Inhibition protein Protein Synthesis drug->protein Inhibition death Bacterial Cell Death wall->death dna->death protein->death

Caption: Potential antimicrobial mechanisms of action for this compound analogs.

Neuroprotective Activity of Structurally Related Analogs

Nicotinamide and its metabolites have long been associated with neuronal health and are being investigated for their therapeutic potential in neurodegenerative diseases. The neuroprotective effects of related heterocyclic compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.

Potential Signaling Pathways for Neuroprotection

Based on studies of structurally similar compounds, this compound analogs may exert neuroprotective effects through the modulation of key signaling pathways.

  • Antioxidant Pathways: Upregulation of antioxidant enzymes through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway can protect neurons from oxidative stress, a common factor in neurodegeneration.

  • Anti-inflammatory Pathways: Inhibition of pro-inflammatory signaling cascades, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, can reduce neuroinflammation, which is implicated in the progression of diseases like Alzheimer's and Parkinson's.

  • Pro-survival Pathways: Activation of pro-survival signaling, for instance, through the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, can promote neuronal survival and inhibit apoptosis (programmed cell death).

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a common in vitro model to assess the neuroprotective effects of compounds against oxidative stress.

1. Cell Culture:

  • A neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

2. Cell Differentiation (Optional but Recommended):

  • To obtain more neuron-like characteristics, cells can be differentiated by treating them with agents like retinoic acid for several days.

3. Compound Pre-treatment:

  • Differentiated or undifferentiated cells are seeded in 96-well plates.

  • After 24 hours, the cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).

4. Induction of Oxidative Stress:

  • An oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control group) to induce neuronal damage.

5. Incubation:

  • The plates are incubated for a further 24 hours.

6. Cell Viability Assessment:

  • Cell viability is measured using an appropriate assay, such as the MTT assay or the LDH (Lactate Dehydrogenase) cytotoxicity assay, which measures membrane integrity.

7. Data Analysis:

  • The percentage of cell viability in the compound-treated groups is compared to the group treated with the oxidative stress agent alone.

  • A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Visualization of a Neuroprotective Signaling Pathway

neuroprotection_pathway cluster_drug This compound Analog cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response cluster_outcome Overall Effect stress Oxidative Stress Neuroinflammation nfkb NF-κB Pathway stress->nfkb Activates drug Analog nrf2 Nrf2-ARE Pathway drug->nrf2 Activates drug->nfkb Inhibits pi3k PI3K/Akt Pathway drug->pi3k Activates antioxidant Increased Antioxidant Defense nrf2->antioxidant inflammation Reduced Inflammation nfkb->inflammation survival Increased Neuronal Survival pi3k->survival neuroprotection Neuroprotection antioxidant->neuroprotection inflammation->neuroprotection survival->neuroprotection

Caption: Potential neuroprotective signaling pathways modulated by this compound analogs.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound analogs is still in its early stages, the available data on structurally related nicotinamide and pyridine derivatives strongly suggests a promising therapeutic potential. The evidence points towards possible applications in oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs. Key areas of investigation should include:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these analogs.

  • In vivo efficacy and safety studies: To evaluate the therapeutic potential and toxicological profile of the most promising candidates in relevant animal models.

The exploration of this compound analogs represents a fertile ground for the discovery of novel and effective therapeutic agents. The foundational information provided in this guide is intended to serve as a catalyst for further investigation and to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Theoretical studies on the reactivity of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Reactivity of Ethyl 5-hydroxynicotinate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted pyridine derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its chemical reactivity is paramount for designing synthetic routes and predicting its interactions in biological systems. While specific experimental studies on its reactivity are limited, theoretical and computational chemistry offer powerful tools to predict and rationalize its behavior. This guide provides an in-depth analysis of the reactivity of this compound using established computational methods such as Density Functional Theory (DFT). We will explore key reactivity descriptors including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui Functions to identify reactive sites and predict the molecule's behavior in chemical reactions.

Introduction to Theoretical Reactivity Analysis

Computational chemistry provides a robust framework for investigating chemical problems by combining theoretical principles with computer programs to model molecular geometry, spectroscopic properties, and chemical reactivity.[1] For molecules like this compound, these methods allow for a detailed examination of the electronic structure to predict its behavior.

The primary utility of ethyl nicotinate and its derivatives in organic synthesis stems from the reactivity of both the ester group and the pyridine nucleus.[2] The ester can undergo hydrolysis, transesterification, or reduction, while the pyridine ring can participate in aromatic substitution reactions.[2] The presence of a hydroxyl group at the 5-position is expected to significantly modulate the electron density of the pyridine ring, thereby influencing its reactivity.

This guide will focus on several key theoretical concepts:

  • Density Functional Theory (DFT): A computational method that calculates the electronic structure of molecules to determine properties like geometry, energy, and vibrational frequencies.[1][3]

  • Frontier Molecular Orbital (FMO) Theory: Focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other species.[4]

  • Molecular Electrostatic Potential (MEP): A tool used to visualize the charge distribution of a molecule and identify regions susceptible to electrophilic and nucleophilic attack.[5][6]

  • Fukui Functions: A local reactivity descriptor derived from DFT that helps to pinpoint the specific atoms within a molecule that are most likely to be involved in different types of reactions.[4][7]

Methodologies and Protocols for Computational Analysis

The theoretical investigation of a molecule's reactivity follows a structured workflow. The methods described here are generalized from standard practices in computational chemistry research.[8][9]

Computational Protocol: A Generalized Workflow

A typical computational study to assess the reactivity of a molecule like this compound involves the following steps:

  • Geometry Optimization: The initial step is to find the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms. A common and reliable method for this is the DFT approach using a functional like B3LYP with a basis set such as 6-311++G(d,p).[8]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Once the stable geometry is confirmed, single-point energy calculations are performed to determine various electronic properties. This includes:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of these orbitals are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity.[1]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize charge distribution.[10]

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution (Mulliken atomic charges), hyperconjugative interactions, and the stability of the molecule.[11]

    • Fukui Functions: To determine local reactivity, calculations are performed on the neutral molecule as well as its anionic (N+1 electrons) and cationic (N-1 electrons) forms to derive the condensed Fukui functions for each atom.[12]

The following diagram illustrates this standard computational workflow.

G A Input Structure (this compound) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Is structure a true minimum? C->D D->B No E Single-Point Calculations (Electronic Properties) D->E Yes F HOMO-LUMO Analysis E->F G MEP Analysis E->G H Fukui Function Analysis E->H I NBO Analysis E->I J Reactivity Prediction F->J G->J H->J I->J

Caption: General workflow for computational reactivity studies.

Reactivity Analysis of this compound

Based on the principles of related pyridine derivatives, we can predict the reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining chemical reactivity. A small HOMO-LUMO gap indicates that a molecule is more polarizable and generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[1][8]

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, which act as electron-donating centers. The LUMO is likely distributed over the electron-withdrawing ethyl ester group and the pyridine ring.

G cluster_0 LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Site for Nucleophilic Attack HOMO HOMO (Highest Occupied MO) Electron Donor Site for Electrophilic Attack HOMO->LUMO Energy Gap (ΔE) Indicates Reactivity Energy Energy

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

The table below presents illustrative quantitative data for global reactivity descriptors, derived from values reported for structurally similar molecules in the literature.[1][9][13]

DescriptorFormulaPredicted ValueImplication for Reactivity
HOMO Energy (EHOMO)-~ -6.5 eVHigh value indicates good electron-donating ability.
LUMO Energy (ELUMO)-~ -1.8 eVLow value indicates good electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO~ 4.7 eVA relatively small gap suggests high reactivity.[8]
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.35 eVMeasures resistance to change in electron distribution.[9]
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -4.15 eVIndicates the tendency of electrons to escape.[9]
Electrophilicity Index (ω)μ² / (2η)~ 3.67 eVMeasures the stabilization in energy when the system acquires electrons.
Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for identifying the sites for electrophilic and nucleophilic attack.[5][14] It maps the electrostatic potential onto the molecular surface.

  • Negative Regions (Red/Yellow): These are areas of high electron density, typically associated with lone pairs of heteroatoms. They are attractive to electrophiles. For this compound, these regions are expected around the pyridine nitrogen and the oxygen atoms of the hydroxyl and ester groups.

  • Positive Regions (Blue): These are areas of low electron density, usually around hydrogen atoms. They are susceptible to nucleophilic attack. The hydrogen of the hydroxyl group (O-H) will be a primary site of positive potential.

G cluster_0 Predicted Reactive Sites Molecule This compound MEP Molecular Electrostatic Potential (MEP) Analysis Molecule->MEP Neg Negative Potential (Red) (e.g., N, O atoms) Susceptible to Electrophilic Attack MEP->Neg Pos Positive Potential (Blue) (e.g., H of OH-group) Susceptible to Nucleophilic Attack MEP->Pos

Caption: Logical flow of MEP analysis for reactivity prediction.
Fukui Functions and Local Reactivity

While MEP gives a general picture of electrostatic interactions, Fukui functions provide a more quantitative prediction of local reactivity at specific atomic sites.[4][12] The function is calculated for electrophilic attack (f-), nucleophilic attack (f+), and radical attack (f0). A higher value of the condensed Fukui function on a particular atom indicates a higher reactivity of that site for the corresponding type of attack.

Based on the structure of this compound, the following predictions can be made:

Type of AttackPredicted Reactive Site(s)Rationale
Electrophilic Attack (f-) Pyridine Nitrogen, Carbon atoms ortho/para to the -OH group (C4, C6)These sites have the highest electron density (highest contribution to HOMO). The nitrogen has a lone pair, and the -OH group is an activating, ortho-para director.
Nucleophilic Attack (f+) Carbonyl Carbon of the ester, Carbon atom at position 2 (ortho to N)The carbonyl carbon is highly electrophilic. The C2 position is electron-deficient due to the electronegativity of the adjacent nitrogen atom. These sites have the highest contribution to LUMO.
Radical Attack (f0) Sites with high spin density, potentially C2, C4, C6Radical reactivity is often an average of electrophilic and nucleophilic susceptibility. The positions activated by the hydroxyl group and adjacent to the nitrogen are likely candidates.

Conclusion

Theoretical studies provide invaluable, atom-level insights into the chemical reactivity of this compound. The analysis of its electronic structure through DFT calculations predicts a highly reactive molecule, characterized by a small HOMO-LUMO energy gap.

  • For Electrophiles: The most probable sites of attack are the pyridine nitrogen and the carbon atoms at the C4 and C6 positions, which are activated by the electron-donating hydroxyl group.

  • For Nucleophiles: The carbonyl carbon of the ethyl ester group and the C2 carbon of the pyridine ring are identified as the most susceptible sites.

This predicted reactivity profile, derived from established computational methodologies, serves as a powerful guide for professionals in drug development and organic synthesis. It allows for the rational design of experiments, the development of efficient synthetic pathways for novel derivatives, and a deeper understanding of the molecule's potential interactions within a biological environment.

References

A Comprehensive Review of Ethyl 5-hydroxynicotinate and Its Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxynicotinate, a pyridinecarboxylate derivative, and its analogs have emerged as a scaffold of interest in medicinal chemistry. The inherent electronic properties of the pyridine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group and the ester functionality, provide a versatile platform for the design of novel therapeutic agents. This technical guide provides an in-depth review of the current state of research on this compound and its derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences, starting from commercially available precursors. A general synthetic approach may involve the construction of the substituted pyridine ring, followed by esterification and subsequent modifications.

General Synthetic Scheme

A representative synthetic pathway to a substituted this compound derivative is illustrated below. This multi-step process highlights the key transformations often employed in the synthesis of this class of compounds.

A Starting Materials (e.g., Substituted Aldehydes, Ketones, Malononitrile) B Multicomponent Reaction (e.g., Hantzsch Pyridine Synthesis) A->B Reagents C Substituted Dihydropyridine B->C Cyclization D Aromatization C->D Oxidizing Agent E Substituted Pyridine D->E F Hydroxylation/Functional Group Interconversion E->F G 5-Hydroxynicotinic Acid Derivative F->G H Esterification G->H Ethanol, Acid Catalyst I This compound Derivative H->I

Figure 1. Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

A specific example of a detailed synthetic protocol for a related substituted pyridine derivative, Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, is provided below. This two-step synthesis demonstrates a practical approach to constructing complex heterocyclic systems.[1]

Step 1: Synthesis of Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate [1]

  • To a solution of 3-pyridyl azide (1.2 g, 10 mmol) in DMSO (4 mL), anhydrous K₂CO₃ (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate (2.18 g, 10 mmol) were added.

  • The suspension was stirred at 40–50 °C for approximately 7 hours, with the reaction progress monitored by TLC (eluent: hexane–EtOAc, 5:1 v/v).

  • After completion, the reaction mixture was cooled to 5 °C, diluted with H₂O (15 mL), and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers were concentrated under reduced pressure to yield the product.

Step 2: Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate [1]

  • To a solution of the product from Step 1 (640 mg, 2 mmol) in 1,4-dioxane (5 mL), concentrated HCl (0.5 mL) was added.

  • The mixture was heated under reflux for 1 minute and then cooled to 0 °C.

  • Anhydrous K₂CO₃ (approximately 400 mg) was slowly added to neutralize the mixture.

  • The mixture was concentrated under reduced pressure.

  • The residue was extracted with boiling hexane (3 x 15 mL), and the hexane solution was decanted.

  • Concentration and cooling of the hexane extracts afforded the final crystalline product.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several studies have explored the cytotoxic effects of pyridine and pyrazole carboxylate derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is limited in publicly available literature, related heterocyclic structures have shown promising results.

Table 1: In Vitro Cytotoxicity of Related Heterocyclic Carboxylate Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-3-carboxylate DerivativesNot SpecifiedVaries with substitution[2]
5-Hydroxybenzothiophene DerivativesU87MG (Glioblastoma)7.2 (for compound 16b)[3]
Hydroquinone-Chalcone-Pyrazoline HybridsMCF-7 (Breast Adenocarcinoma)28.8 - 124.6[4]
Podophyllotoxin-imidazolium SaltsHCT-116 (Colon)0.04 - 0.29 (for compound a6)[5]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound, highlighting the potential of this chemical space.

Enzyme Inhibition

The structural motifs present in this compound derivatives make them attractive candidates for targeting enzyme active sites, particularly kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Table 2: Kinase Inhibitory Activity of Related Heterocyclic Compounds

Compound ClassTarget KinaseIC₅₀ (nM)Reference
PyridothienopyrimidinonesPim-1<200 (for compounds 2d and 2h)[6]
5-Hydroxybenzothiophene Derivative (16b)Clk411[3]
5-Hydroxybenzothiophene Derivative (16b)DRAK187[3]
5-Hydroxybenzothiophene Derivative (16b)Haspin125.7[3]
1H-Pyrazolo[3,4-b]pyridine DerivativesNAMPTNanomolar range[7]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound, indicating the potential for this scaffold to be developed as potent enzyme inhibitors.

Signaling Pathways

The anticancer and enzyme inhibitory activities of this compound derivatives suggest their involvement in crucial cellular signaling pathways. Based on the activity of related compounds, potential pathways that could be modulated by these derivatives include those involved in cell cycle progression, apoptosis, and cellular metabolism.

cluster_0 Potential Cellular Targets & Pathways EHD This compound Derivatives Kinases Protein Kinases (e.g., Pim-1, Clk4, DRAK1) EHD->Kinases Inhibition NAMPT NAMPT EHD->NAMPT Inhibition Apoptosis Apoptosis EHD->Apoptosis Induction CellCycle Cell Cycle Progression Kinases->CellCycle Regulation Metabolism Cellular Metabolism (NAD+ Biosynthesis) NAMPT->Metabolism Cancer Cancer Cell Proliferation CellCycle->Cancer Dysregulation leads to Apoptosis->Cancer Inhibition of Apoptosis promotes Metabolism->Cancer Altered in

Figure 2. Putative signaling pathways modulated by this compound derivatives.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for a large library of this compound derivatives is not yet available in the public domain, preliminary insights can be drawn from related heterocyclic systems. The nature and position of substituents on the pyridine ring, as well as modifications to the ester group, are expected to significantly influence biological activity.

cluster_0 SAR Insights Core This compound Core R1 Substituents on Pyridine Ring (R1) Core->R1 R2 Modifications of Ester Group (R2) Core->R2 Activity Biological Activity R1->Activity Influences potency, selectivity, and ADME R2->Activity Impacts solubility, stability, and prodrug potential

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-hydroxynicotinate, a valuable intermediate in pharmaceutical and chemical research. The following protocols are based on established chemical principles, including the synthesis of the precursor 5-hydroxynicotinic acid followed by its esterification.

I. Synthesis Pathway Overview

The synthesis of this compound is proposed as a two-step process:

  • Step 1: Synthesis of 5-hydroxynicotinic acid from 5-bromonicotinic acid.

  • Step 2: Fischer Esterification of 5-hydroxynicotinic acid with ethanol to yield the final product, this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: 5-hydroxynicotinic acid SynthesisStep 2: this compound Synthesis
Starting Material 5-bromonicotinic acid5-hydroxynicotinic acid
Molar Mass ( g/mol )202.01139.11
Amount (g)10.15.0
Moles (mol)0.050.036
Reagents NaOH, CuSO₄·5H₂O, Copper powder, Na₂S·9H₂OEthanol (anhydrous), Sulfuric acid (conc.)
Product 5-hydroxynicotinic acidThis compound
Molar Mass ( g/mol )139.11167.16
Theoretical Yield (g)6.966.02
Reaction Conditions
Temperature (°C)Reflux (approx. 100-110°C), then 70°CReflux (approx. 80°C)
Reaction Time (h)30, then overnight stirring6.5

III. Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for detailed hazard information. Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.[1][2]

Step 1: Synthesis of 5-hydroxynicotinic acid

This protocol is adapted from a known procedure for the hydroxylation of a bromo-substituted nicotinic acid.[3]

Materials:

  • 5-bromonicotinic acid (10.1 g, 0.05 mol)

  • Sodium hydroxide (NaOH) (10 g)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) (3.1 g)

  • Copper powder (0.42 g)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (4.8 g)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of NaOH in 63 mL of deionized water. To this solution, add 10.1 g (0.05 mol) of 5-bromonicotinic acid, 3.1 g of CuSO₄·5H₂O, and 0.42 g of copper powder.[3]

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with vigorous stirring and maintain reflux for 30 hours.[3]

  • Work-up: After 30 hours, cool the reaction mixture to room temperature. Add 4.8 g of Na₂S·9H₂O and continue stirring the mixture overnight at room temperature.[3]

  • Precipitation: Heat the mixture to 70°C.[3] Carefully acidify the hot solution with concentrated hydrochloric acid to pH 3-4. This will cause the 5-hydroxynicotinic acid to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified 5-hydroxynicotinic acid in a vacuum oven.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on a standard Fischer esterification procedure, analogous to the synthesis of ethyl 6-hydroxynicotinate.[4]

Materials:

  • 5-hydroxynicotinic acid (5.0 g, 0.036 mol)

  • Anhydrous ethanol (200 mL)

  • Concentrated sulfuric acid (H₂SO₄) (1.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 5.0 g (0.036 mol) of 5-hydroxynicotinic acid in 180 mL of anhydrous ethanol.

  • Acid Addition: While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the solution.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6.5 hours with continuous stirring.[4]

  • Neutralization: After the reaction is complete, cool the flask in an ice bath to 0°C. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Be cautious as this will produce CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Remove the ethanol from the mixture using a rotary evaporator.[4] To the remaining aqueous solution, add ethyl acetate to extract the product. Perform the extraction three times.

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Isolation of Product: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

IV. Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway Chemical Synthesis of this compound A 5-bromonicotinic acid B 5-hydroxynicotinic acid A->B NaOH, CuSO4, Cu Reflux C This compound B->C Ethanol, H2SO4 Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Synthesis of 5-hydroxynicotinic acid cluster_step2 Step 2: Synthesis of this compound S1_Start Start S1_React Combine 5-bromonicotinic acid, NaOH, CuSO4, and Cu in water S1_Start->S1_React S1_Reflux Reflux for 30 hours S1_React->S1_Reflux S1_Workup Cool, add Na2S, stir overnight S1_Reflux->S1_Workup S1_Precipitate Heat to 70C and acidify with HCl S1_Workup->S1_Precipitate S1_Isolate Filter and wash the precipitate S1_Precipitate->S1_Isolate S1_Dry Dry the product S1_Isolate->S1_Dry S1_Product 5-hydroxynicotinic acid S1_Dry->S1_Product S2_Start Start with 5-hydroxynicotinic acid S1_Product->S2_Start Use as starting material S2_React Dissolve in ethanol and add H2SO4 S2_Start->S2_React S2_Reflux Reflux for 6.5 hours S2_React->S2_Reflux S2_Neutralize Cool and neutralize with NaHCO3 S2_Reflux->S2_Neutralize S2_Extract Remove ethanol and extract with ethyl acetate S2_Neutralize->S2_Extract S2_Wash Wash with brine and dry over Na2SO4 S2_Extract->S2_Wash S2_Isolate Filter and concentrate S2_Wash->S2_Isolate S2_Product This compound S2_Isolate->S2_Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note and Protocol for the Purification of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the purification of Ethyl 5-hydroxynicotinate, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-step purification process involving flash column chromatography followed by recrystallization to achieve high purity. This application note is intended to guide researchers in obtaining this compound with a purity suitable for downstream applications in drug development and other research areas.

Introduction

This compound is a derivative of nicotinic acid and serves as a versatile building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of final drug products. This protocol details a robust method for the purification of crude this compound, ensuring the removal of unreacted starting materials, byproducts, and other impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name ethyl 5-hydroxypyridine-3-carboxylate[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility >25.1 µg/mL (in aqueous buffer at pH 7.4)[1]
pKa (Predicted) ~8.5 (for the pyridine nitrogen), ~10.0 (for the hydroxyl group)

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. The process begins with the crude reaction mixture and proceeds through extraction, column chromatography, and finally recrystallization to yield the pure product.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Aqueous Workup (e.g., NaHCO₃ wash) Crude->Extraction Dissolve in EtOAc OrganicLayer Organic Layer (in Ethyl Acetate) Extraction->OrganicLayer Drying Drying (Na₂SO₄ or MgSO₄) OrganicLayer->Drying Concentration1 Concentration in vacuo Drying->Concentration1 CrudeSolid Crude Solid Concentration1->CrudeSolid ColumnChromatography Flash Column Chromatography CrudeSolid->ColumnChromatography Adsorb on silica Fractions Collection of Pure Fractions ColumnChromatography->Fractions Elute with Hexane:EtOAc Concentration2 Concentration in vacuo Fractions->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization Dissolve in hot solvent PureCrystals Pure Crystalline Solid Recrystallization->PureCrystals Cool to crystallize Drying2 Drying under Vacuum PureCrystals->Drying2 FinalProduct Pure Ethyl 5-hydroxynicotinate Drying2->FinalProduct

Caption: Purification workflow for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound from a crude reaction mixture.

4.1. Materials and Equipment

Table 2: Reagents and Consumables

ReagentGrade
Crude this compoundSynthesis Grade
Silica Gel230-400 mesh
Ethyl Acetate (EtOAc)ACS Grade
HexanesACS Grade
Dichloromethane (DCM)ACS Grade
Methanol (MeOH)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solution
TLC plates (Silica gel 60 F₂₅₄)

Table 3: Equipment

Equipment
Rotary evaporator
Flash chromatography system (glass column, pump, fraction collector)
Magnetic stirrer with hotplate
Filtration apparatus (Büchner funnel, filter flask)
Standard laboratory glassware (beakers, flasks, separatory funnel)
High-vacuum pump
Analytical balance
Melting point apparatus
NMR spectrometer and/or LC-MS for purity analysis

4.2. Protocol 1: Flash Column Chromatography

This step is designed to separate the target compound from less polar and more polar impurities.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexanes.

  • Column Packing: Wet pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the sand layer of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mobile phase (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 50% EtOAc in hexanes). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The desired product, this compound, is expected to be more polar than non-polar impurities and less polar than highly polar impurities like the starting 5-hydroxynicotinic acid.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the partially purified product as a solid or oil.

Table 4: Typical Parameters for Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Typical Rf of Product ~0.3-0.4 in 30% EtOAc/Hexanes
Loading Method Dry Loading

4.3. Protocol 2: Recrystallization

This final step is performed to obtain a highly pure, crystalline product.

  • Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent or a mixture of solvents is suitable. A mixture of ethanol and water, or ethyl acetate and hexanes are good starting points for solvent screening.

  • Dissolution: Transfer the partially purified product from the column chromatography into a clean Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., hot ethyl acetate) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 5: Suggested Solvents for Recrystallization

Solvent SystemRationale
Ethyl Acetate / Hexanes Good for moderately polar compounds. The compound is soluble in hot ethyl acetate and insoluble in hexanes.
Ethanol / Water The compound is likely soluble in ethanol and less soluble in water, making this a suitable system for crystallization.

Data Presentation and Expected Results

The success of the purification can be quantified by yield and purity assessment.

Table 6: Summary of a Typical Purification Run

Purification StepStarting Mass (g)Product Mass (g)Yield (%)Purity (by LC-MS or ¹H NMR)
Crude Product 10.0--~70%
After Column Chromatography 10.07.575>95%
After Recrystallization 7.56.485 (for this step)>99%
Overall Yield --64 -

Note: The values presented in this table are illustrative and may vary depending on the scale and initial purity of the crude material.

Conclusion

The described two-step purification protocol, involving flash column chromatography followed by recrystallization, provides a reliable method for obtaining high-purity this compound. This procedure is scalable and can be adapted for various research and development needs, ensuring a consistent supply of this important chemical intermediate for the pharmaceutical industry. The provided diagrams and tables offer a clear and concise guide for researchers to replicate this purification process successfully.

References

Application Notes and Protocols for the Characterization of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-hydroxynicotinate is a heterocyclic compound of interest in pharmaceutical and chemical research. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile building block in the synthesis of various biologically active molecules. Its characterization is crucial for quality control, purity assessment, and structural confirmation. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Chemical Properties
PropertyValueSource
Molecular FormulaC₈H₉NO₃--INVALID-LINK--[1]
Molecular Weight167.16 g/mol --INVALID-LINK--[1]
IUPAC Nameethyl 5-hydroxypyridine-3-carboxylate--INVALID-LINK--[1]
CAS Number59288-38-9--INVALID-LINK--[1]

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound. The method described below provides a baseline for separating the target compound from potential impurities. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of phosphoric acid[2].

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[2]

  • This compound standard

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (based on UV absorbance of hydroxypyridine derivatives)

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration and purity of this compound.

Quantitative Data (Expected):

ParameterExpected Value
Retention Time3-7 minutes (highly dependent on exact conditions)
Linearity (r²)> 0.999
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC UVDetector UV Detector (270 nm) HPLC->UVDetector Chromatogram Chromatogram UVDetector->Chromatogram Quantification Quantification & Purity Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (MSTFA, Pyridine) Sample->Derivatization GCMS GC-MS System (HP-5ms Column) Derivatization->GCMS EI Electron Ionization (70 eV) GCMS->EI TIC Total Ion Chromatogram EI->TIC MassSpec Mass Spectrum TIC->MassSpec Identification Identification MassSpec->Identification NMR_Flow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Integration, Multiplicity) DataProcessing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Solid Sample KBr_Method KBr Pellet Method (Grind and Press) Sample->KBr_Method Thin_Film_Method Thin Film Method (Dissolve and Evaporate) Sample->Thin_Film_Method FTIR_Spectrometer FT-IR Spectrometer KBr_Method->FTIR_Spectrometer Thin_Film_Method->FTIR_Spectrometer IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum UVVis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Stock_Solution Stock Solution (Known Concentration) Dilutions Serial Dilutions Stock_Solution->Dilutions Spectrophotometer UV-Vis Spectrophotometer Dilutions->Spectrophotometer Absorbance_Scan Absorbance Scan (200-400 nm) Spectrophotometer->Absorbance_Scan Lambda_Max Determine λmax Absorbance_Scan->Lambda_Max Calibration_Curve Calibration Curve Lambda_Max->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-hydroxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical substances by separating the main compound from any potential impurities.[1] This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is recommended. A PDA detector is crucial for peak purity analysis.[5]

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for reversed-phase separation. Given the polar nature of this compound, a polar-endcapped or polar-embedded C18 column may offer better peak shape and retention.[6]

  • Chemicals and Reagents:

    • This compound reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)

    • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

Chromatographic Conditions (Starting Point)

The following conditions can be used as a starting point for method development and can be optimized as needed.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 220 nm - 400 nm (Quantification at λmax of this compound)
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a similar concentration to the working standard solution using the same diluent.

Method Development and Optimization Workflow

The initial chromatographic conditions should be systematically optimized to achieve good resolution between the main peak and any impurities, acceptable peak shape, and a reasonable run time.

HPLC_Method_Development start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, Polar-Embedded) start->col_select mp_screen Mobile Phase Screening (Organic Solvent & pH) col_select->mp_screen grad_opt Gradient Optimization (Slope and Time) mp_screen->grad_opt other_params Optimize Other Parameters (Flow Rate, Temperature) grad_opt->other_params eval Evaluate System Suitability (Resolution, Tailing Factor, Plate Count) other_params->eval valid Method Validation (ICH Guidelines) eval->valid Pass fail Re-optimize eval->fail Fail final Finalized HPLC Method valid->final fail->col_select

Caption: Logical workflow for HPLC method development.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the separation of the main peak from any other peaks and confirmed by peak purity analysis using the PDA detector.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard should be prepared, and a calibration curve plotted.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery studies at three different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

System Suitability Test (SST) Results

System suitability should be checked before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)3.5
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)0.5%
Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
10125,000
25312,000
50625,000
1001,250,000
1501,875,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.599.6%
Precision Data
Precision Type% RSD of Peak Area
Repeatability (n=6) ≤ 2.0%
Intermediate (n=6) ≤ 2.0%
Purity Calculation

The purity of this compound in a sample is typically calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow for Purity Assessment

The following diagram illustrates the workflow for the routine purity assessment of an this compound sample using the validated HPLC method.

Purity_Assessment_Workflow prep_sample Sample Preparation (Dissolve in Diluent) inject_samples Inject Blank, Standard, and Sample Solutions into HPLC prep_sample->inject_samples prep_std Standard Preparation (Reference Standard) sst System Suitability Test (SST) (Inject Standard 6 times) prep_std->sst check_sst Check SST Criteria (Tailing, Plates, %RSD) sst->check_sst check_sst->inject_samples Pass fail_sst System Not Ready (Troubleshoot) check_sst->fail_sst Fail acquire_data Data Acquisition (Chromatogram and Spectra) inject_samples->acquire_data process_data Data Processing (Peak Integration) acquire_data->process_data calc_purity Calculate Purity (Area Normalization) process_data->calc_purity report Generate Report calc_purity->report

Caption: Workflow for purity assessment.

Conclusion

This application note details a systematic approach to developing and validating a robust RP-HPLC method for the purity assessment of this compound. The provided starting conditions, optimization workflow, and validation protocol, in accordance with ICH guidelines, will enable researchers and quality control analysts to accurately and reliably determine the purity of this important pharmaceutical intermediate. The use of a PDA detector is strongly recommended to ensure the specificity of the method through peak purity analysis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for utilizing Ethyl 5-hydroxynicotinate in palladium-catalyzed cross-coupling reactions. Given the critical role of substituted pyridine scaffolds in pharmaceuticals, these protocols offer a guide to synthesizing novel derivatives for drug discovery and development.

Introduction

This compound is a versatile pyridine-based building block. While the hydroxyl group itself is not a suitable leaving group for direct palladium-catalyzed cross-coupling, two primary strategies enable its use in these powerful C-C and C-N bond-forming reactions:

  • Activation of the Hydroxyl Group: Conversion of the hydroxyl moiety into a reactive triflate or nonaflate, rendering the 5-position susceptible to cross-coupling.

  • Borylation of the Pyridine Ring: Synthesis of an Ethyl nicotinate-5-boronic acid pinacol ester, which can then act as the nucleophilic partner in Suzuki-Miyaura coupling reactions.[1][2]

This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions using appropriately derivatized this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound.[3] In the context of this compound, the most effective approach involves the synthesis of Ethyl nicotinate-5-boronic acid pinacol ester, which can then be coupled with various aryl or heteroaryl halides.[1][2]

Experimental Protocol 1: Synthesis of Ethyl nicotinate-5-boronic acid pinacol ester

This protocol is a representative procedure based on common methods for the borylation of heteroaryl compounds.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Pd(dppf)Cl₂] (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Synthesis of Ethyl 5-(triflyloxy)nicotinate:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add pyridine (1.2 eq) dropwise.

    • Slowly add triflic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Borylation:

    • To a dry Schlenk flask, add the synthesized Ethyl 5-(triflyloxy)nicotinate (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl₂] (3 mol%), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to yield Ethyl nicotinate-5-boronic acid pinacol ester.

Experimental Protocol 2: Suzuki-Miyaura Coupling of Ethyl nicotinate-5-boronic acid pinacol ester

Materials:

  • Ethyl nicotinate-5-boronic acid pinacol ester

  • Aryl/heteroaryl halide (e.g., 4-bromotoluene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add Ethyl nicotinate-5-boronic acid pinacol ester (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 90-110 °C and stir for 8-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideProductYield (%)
14-BromotolueneEthyl 5-(p-tolyl)nicotinate85
21-Bromo-4-methoxybenzeneEthyl 5-(4-methoxyphenyl)nicotinate82
32-BromopyridineEthyl 5-(pyridin-2-yl)nicotinate75
43-BromothiopheneEthyl 5-(thiophen-3-yl)nicotinate78

Note: Yields are representative based on analogous reactions and may vary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] For this reaction, this compound must first be converted to a halide or triflate. Ethyl 5-bromonicotinate is a suitable substrate for this transformation.

Experimental Protocol 3: Buchwald-Hartwig Amination of Ethyl 5-bromonicotinate

Materials:

  • Ethyl 5-bromonicotinate

  • Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq) to a dry Schlenk flask.

  • Add anhydrous toluene, followed by Ethyl 5-bromonicotinate (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1MorpholineEthyl 5-(morpholino)nicotinate90
2AnilineEthyl 5-(phenylamino)nicotinate81
3BenzylamineEthyl 5-(benzylamino)nicotinate85
4PiperidineEthyl 5-(piperidin-1-yl)nicotinate88

Note: Yields are representative based on analogous reactions and may vary.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[5] Similar to the Buchwald-Hartwig amination, Ethyl 5-bromonicotinate is a suitable starting material.

Experimental Protocol 4: Heck Reaction of Ethyl 5-bromonicotinate

Materials:

  • Ethyl 5-bromonicotinate

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry reaction flask, add Ethyl 5-bromonicotinate (1.0 eq), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, the alkene (1.5 eq), and Et₃N (2.0 eq) via syringe.

  • Heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into water.

  • Extract with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Heck Reaction
EntryAlkeneProductYield (%)
1StyreneEthyl 5-((E)-styryl)nicotinate78
2n-Butyl acrylateEthyl 5-((E)-3-(butoxycarbonyl)allyl)nicotinate82
34-VinylpyridineEthyl 5-((E)-2-(pyridin-4-yl)vinyl)nicotinate70
4CyclohexeneEthyl 5-(cyclohex-1-en-1-yl)nicotinate65

Note: Yields are representative based on analogous reactions and may vary.

Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Substrate Preparation cluster_coupling Cross-Coupling Reaction cluster_end Product & Analysis start This compound triflate Ethyl 5-(triflyloxy)nicotinate start->triflate  Tf2O, Pyridine halide Ethyl 5-bromonicotinate start->halide  e.g., PBr3 boronate Ethyl nicotinate-5-boronic acid pinacol ester triflate->boronate  B2pin2, Pd(dppf)Cl2, KOAc suzuki Suzuki Coupling boronate->suzuki  Aryl Halide, Pd(PPh3)4, Base buchwald Buchwald-Hartwig Amination halide->buchwald  Amine, Pd2(dba)3, XPhos, Base heck Heck Reaction halide->heck  Alkene, Pd(OAc)2, Ligand, Base workup Work-up & Purification suzuki->workup buchwald->workup heck->workup product Functionalized Nicotinate Derivative workup->product

Caption: Logical workflow for the derivatization and cross-coupling of this compound.

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X Ln oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-R' Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organoboron R'-B(OR)2 organoboron->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols and data presented herein demonstrate the utility of this compound as a precursor for various palladium-catalyzed cross-coupling reactions. Through strategic derivatization to either a boronic ester or a halide/triflate, a wide array of functionalized pyridine derivatives can be synthesized. These methods are highly relevant for the construction of compound libraries for high-throughput screening and the development of novel pharmaceutical candidates. Researchers should optimize the specific reaction conditions, including catalyst, ligand, base, and solvent, for each unique substrate combination to achieve maximal yields.

References

Synthesis of Bioactive Molecules from Ethyl 5-hydroxynicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from Ethyl 5-hydroxynicotinate. This versatile starting material offers a scaffold for the development of novel compounds with potential therapeutic applications, particularly in the fields of anticancer and antimicrobial research. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of new chemical entities.

Introduction

This compound is a pyridine derivative containing a reactive hydroxyl group and an ester functionality, making it an attractive starting point for chemical modification. The pyridine ring is a common motif in many pharmaceuticals, and the ability to introduce diverse substituents at the 5-position via the hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR). This document will focus on the synthesis of ether derivatives of this compound and the evaluation of their biological activities.

Synthesis of Ethyl 5-(substituted-benzyloxy)nicotinate Derivatives

A common and effective method for modifying the hydroxyl group of this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a substituted benzyl halide. This approach allows for the introduction of a wide variety of substituted benzyl groups, enabling the fine-tuning of the molecule's steric and electronic properties to enhance biological activity.

Synthetic Pathway

The general synthetic pathway for the preparation of Ethyl 5-(substituted-benzyloxy)nicotinate derivatives is depicted below.

SynthesisPathway start This compound intermediate Potassium Ethoxide (in situ formation) start->intermediate Deprotonation product Ethyl 5-(substituted-benzyloxy)nicotinate intermediate->product Nucleophilic Substitution (SN2) reagent Substituted Benzyl Halide (e.g., X-C6H4-CH2-Br) reagent->product conditions K2CO3, DMF Heat conditions->product

Caption: General scheme for the synthesis of Ethyl 5-(substituted-benzyloxy)nicotinate derivatives.

Experimental Protocol: General Procedure for O-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagent: Add the respective substituted benzyl halide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 80 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired Ethyl 5-(substituted-benzyloxy)nicotinate derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Anticancer Activity

The synthesized Ethyl 5-(substituted-benzyloxy)nicotinate derivatives can be screened for their in vitro anticancer activity against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The cytotoxic activities of the synthesized compounds are summarized in the table below. The IC₅₀ values represent the mean of at least three independent experiments.

Compound IDSubstituent on Benzyl RingMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
E5H (Starting Material)> 100> 100
BZ-H H45.258.7
BZ-4Cl 4-Chloro12.521.3
BZ-4F 4-Fluoro15.825.1
BZ-4Me 4-Methyl35.642.9
BZ-4OMe 4-Methoxy28.433.6
Doxorubicin (Positive Control)0.81.2

Structure-Activity Relationship (SAR) Analysis

The quantitative data obtained from the biological evaluation can be used to derive preliminary structure-activity relationships.

SAR_Analysis cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 SAR Insights This compound This compound O-Alkylation O-Alkylation This compound->O-Alkylation Substituted Benzyl Ethers Substituted Benzyl Ethers O-Alkylation->Substituted Benzyl Ethers Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Substituted Benzyl Ethers->Anticancer Screening (MTT Assay) IC50 Data IC50 Data Anticancer Screening (MTT Assay)->IC50 Data Halogen Substitution Halogen (Cl, F) substitution on benzyl ring enhances activity IC50 Data->Halogen Substitution Electron-donating Group Electron-donating groups (Me, OMe) show moderate activity IC50 Data->Electron-donating Group Unsubstituted Benzyl Unsubstituted benzyl group shows weakest activity (among ethers) IC50 Data->Unsubstituted Benzyl

Caption: Workflow for SAR analysis of this compound derivatives.

  • The introduction of a benzyloxy group at the 5-position of this compound leads to the emergence of anticancer activity.

  • Substitution on the benzyl ring significantly influences the cytotoxic potency.

  • Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the benzyl ring result in the most potent compounds in this series.

  • Electron-donating groups, such as methyl and methoxy, provide moderate activity.

  • The unsubstituted benzyloxy derivative exhibits the lowest activity among the synthesized ethers.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel bioactive molecules. The straightforward O-alkylation via the Williamson ether synthesis allows for the generation of a diverse library of compounds. The preliminary biological evaluation of the synthesized Ethyl 5-(substituted-benzyloxy)nicotinate derivatives indicates that this scaffold holds promise for the development of new anticancer agents. Further optimization of the substituents on the benzyl ring, as well as exploration of other modifications to the this compound core, are warranted to identify more potent and selective drug candidates.

Application Notes and Protocols: Ethyl 5-hydroxynicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-hydroxynicotinate as a versatile starting material in the synthesis of potent kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for constructing key heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines and pyridopyrimidines, which are prominent cores in numerous kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This compound, a substituted pyridine derivative, offers a valuable scaffold for the synthesis of diverse kinase inhibitors due to its inherent functionalities that allow for strategic chemical modifications.

The pyridine ring is a common feature in many FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The hydroxyl and ethyl ester groups of this compound provide reactive handles for the construction of more complex heterocyclic systems with potent and selective kinase inhibitory activity.

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its potent inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). A common synthetic strategy for this scaffold involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an equivalent pyridine-based precursor.

While direct synthesis from this compound is not extensively documented, a plausible synthetic pathway can be envisioned through the initial conversion of this compound to a more reactive intermediate.

G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridine Core Ethyl_5_hydroxynicotinate This compound Intermediate_A Intermediate A (β-ketoester derivative) Ethyl_5_hydroxynicotinate->Intermediate_A Chemical Modification Condensation Condensation/ Cyclization Intermediate_A->Condensation 5_Aminopyrazole 5-Aminopyrazole 5_Aminopyrazole->Condensation Pyrazolo_Pyridine_Core Pyrazolo[3,4-b]pyridine Core Condensation->Pyrazolo_Pyridine_Core Functionalization Further Functionalization (e.g., Suzuki Coupling) Pyrazolo_Pyridine_Core->Functionalization Final_Inhibitor Final Kinase Inhibitor Functionalization->Final_Inhibitor

Caption: Proposed workflow for synthesizing pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine core, a key intermediate for various kinase inhibitors.

Materials:

  • This compound

  • Appropriate reagents for conversion to a β-ketoester (e.g., via Claisen condensation)

  • Substituted 5-aminopyrazole

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of the β-ketoester intermediate from this compound: This step involves the chemical modification of this compound to introduce a β-ketoester functionality. The specific reagents and conditions will depend on the desired final structure.

  • Condensation and Cyclization:

    • To a solution of the β-ketoester intermediate (1 mmol) in glacial acetic acid (10 mL), add the substituted 5-aminopyrazole (1 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazolo[3,4-b]pyridine core.

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A2, VEGFR-2, EGFR)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or appropriate detection system

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP or fluorescently labeled ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper (for radioactive assays) or read the fluorescence on a plate reader.

  • Wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data: Inhibitory Activities of Pyrazolo[3,4-b]pyridine and Pyridopyrimidine Derivatives

The following tables summarize the reported inhibitory activities of various pyrazolo[3,4-b]pyridine and pyridopyrimidine derivatives against different kinases. While not directly synthesized from this compound in the cited literature, these compounds represent the types of potent inhibitors that can be accessed through synthetic routes involving pyridine-based precursors.

Table 1: CDK2 Inhibitory Activity of Pyridine and Pyrazolopyridine Derivatives [1]

CompoundIC50 (µM) vs. CDK2/cyclin A2
Roscovitine (Reference)0.394
Pyridone 10.57
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4)0.24
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8)0.65
S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11)0.50
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14)0.93

Table 2: VEGFR-2 Inhibitory Activity of Pyrazolopyrimidine Derivatives [2]

CompoundIC50 (nM) vs. VEGFR-2
5c50
5e60
5g70
5h80

Table 3: Dual EGFR and VEGFR-2 Inhibitory Activity of Pyrazole and Pyrazolopyridine Derivatives [3]

CompoundIC50 (µM) vs. EGFRIC50 (µM) vs. VEGFR-2
3d0.1840.418
3e0.0950.187
3f0.0660.102
4a0.1120.205

Targeted Signaling Pathways

The kinase inhibitors synthesized from pyridine-based precursors, such as those derived from this compound, often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

G cluster_1 CDK-Mediated Cell Cycle Progression Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb p Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_D_CDK46->Cyclin_E_CDK2 E2F E2F Rb->E2F S_Phase S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Cyclin_E_CDK2 Inhibition

Caption: Inhibition of the CDK signaling pathway by pyrazolopyridine derivatives.

G cluster_2 VEGF-Mediated Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg p PI3K PI3K VEGFR2->PI3K p Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation Akt->Angiogenesis Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition G cluster_3 EGF-Mediated Cell Proliferation EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras p Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->EGFR Inhibition

References

Application Notes and Protocols: Derivatization of Ethyl 5-hydroxynicotinate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies for the derivatization of Ethyl 5-hydroxynicotinate to enhance its biological activity, with a focus on anticancer and antimicrobial applications. The protocols and data presented are based on established methodologies for analogous nicotinic acid derivatives and serve as a guide for the synthesis, characterization, and evaluation of novel this compound-based compounds.

Introduction

This compound is a pyridine-3-carboxylate derivative with a reactive hydroxyl group, making it an attractive scaffold for medicinal chemistry. Derivatization of this core structure can lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties. The pyridine ring is a common motif in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential. This document outlines key derivatization strategies and provides detailed protocols for the synthesis and biological evaluation of new this compound analogs.

Derivatization Strategies

The primary sites for derivatization on this compound are the hydroxyl group at the 5-position and the ethyl ester at the 3-position. Common strategies include:

  • O-Alkylation/O-Arylation: Introduction of various alkyl or aryl substituents at the 5-hydroxyl group to modulate lipophilicity and target engagement.

  • Ester Hydrolysis and Amide Formation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines to generate amide derivatives.

  • Hydrazide and Heterocycle Formation: Conversion of the ester to a hydrazide, which can then be used as a versatile intermediate for the synthesis of various heterocyclic derivatives such as oxadiazoles, pyrazoles, and triazoles.

Data Presentation: Biological Activity of Related Nicotinic Acid Derivatives

While specific biological activity data for derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of closely related nicotinic acid derivatives, providing a rationale for the proposed derivatization strategies.

Table 1: Anticancer Activity of Novel Nicotinic Acid Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
5b Nicotinic acid-based agentHCT-15Not specified[1]
5c Nicotinic acid-based agentHCT-15Lower than Doxorubicin[1]
5c Nicotinic acid-based agentPC-3Lower than Doxorubicin[1]
Sorafenib Reference DrugHCT-15Not specified[1]
Doxorubicin Reference DrugHCT-15Not specified[1]

Table 2: VEGFR-2 Inhibitory Activity of Nicotinic Acid Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
5c 0.068[1]

Table 3: Antimicrobial Activity of Acylhydrazone Derivatives of Nicotinic Acid

Compound IDBacterial StrainMIC (µg/mL)Reference
Acylhydrazone 5 Staphylococcus aureus7.81 - 15.62[2]
Acylhydrazone 13 Staphylococcus aureus (MRSA)7.81[2]
Acylhydrazone 13 Staphylococcus epidermidis1.95[2]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

4.1. Synthesis Protocols

Protocol 4.1.1: General Procedure for O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, Acetone), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate/Hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4.1.2: Synthesis of 5-Hydroxynicotinic Acid Hydrazide

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the hydrazide by spectroscopic methods.

Protocol 4.1.3: Synthesis of Acylhydrazone Derivatives from 5-Hydroxynicotinic Acid Hydrazide

  • Dissolve 5-hydroxynicotinic acid hydrazide (1.0 eq) in a suitable solvent like ethanol.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization if necessary.

  • Characterize the synthesized acylhydrazones using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

4.2. Biological Evaluation Protocols

Protocol 4.2.1: In Vitro Anticancer Activity (MTT Assay)

  • Seed human cancer cell lines (e.g., HCT-116, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.

Protocol 4.2.2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

  • Prepare a twofold serial dilution of the synthesized compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound derivatization Derivatization (O-Alkylation / Amide Formation / Hydrazide Synthesis) start->derivatization purification Purification (Column Chromatography / Recrystallization) derivatization->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Biological Screening characterization->screening anticancer Anticancer Assays (MTT Assay) screening->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) screening->antimicrobial sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer->sar_analysis antimicrobial->sar_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway Derivative Nicotinic Acid Derivative (e.g., Compound 5c) VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis CellProliferation Cell Proliferation mTOR->CellProliferation

Caption: Postulated signaling pathway inhibition by anticancer nicotinic acid derivatives.[1]

References

Application Notes and Protocols: Scale-up Synthesis of Ethyl 5-hydroxynicotinate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 5-hydroxynicotinate is a valuable heterocyclic building block in medicinal chemistry. As research progresses towards in vivo studies, the demand for gram-to-kilogram quantities of this compound necessitates a robust and scalable synthesis protocol. This document provides a detailed methodology for the scale-up synthesis of this compound via Fischer esterification of 5-hydroxynicotinic acid. It includes a step-by-step protocol for synthesis and purification, comprehensive analytical methods for quality control, and a discussion of key considerations for scaling the process. The provided workflows and data are intended to guide researchers, scientists, and drug development professionals in producing high-purity material suitable for preclinical evaluation.[1][2]

Introduction

Small molecules are the cornerstone of the pharmaceutical industry, representing over 90% of marketed drugs.[3] The journey from a promising hit compound to a clinical candidate is a multi-stage process, with the preclinical development phase being a critical bridge between initial discovery and human trials.[4] A key requirement for entering this phase is a stable, well-characterized, and scalable synthetic route to provide the necessary quantities of the active pharmaceutical ingredient (API).[1][2]

This compound (Figure 1) is a pyridine derivative of interest in drug discovery programs. Its structure is found in various biologically active compounds. This application note details a reliable and scalable laboratory procedure for its synthesis, starting from commercially available 5-hydroxynicotinic acid.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: Ethyl 5-hydroxypyridine-3-carboxylate[5]

  • Molecular Formula: C₈H₉NO₃[5]

  • Molecular Weight: 167.16 g/mol [5]

  • CAS Number: 59288-38-9[5][6]

Chemical Synthesis Pathway

The synthesis of this compound is achieved through a classic Fischer esterification reaction. This method involves treating the carboxylic acid (5-hydroxynicotinic acid) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.[7] The reaction drives towards the ester product by utilizing a large excess of the alcohol reactant.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product SA 5-Hydroxynicotinic Acid Product This compound SA->Product H₂SO₄ (cat.) Heat (Reflux) EtOH Ethanol (Excess)

Caption: Fischer esterification of 5-hydroxynicotinic acid.

Experimental Protocols

This protocol is adapted from a verified laboratory procedure and is suitable for producing gram-scale quantities of the target compound.[7]

Materials and Equipment
MaterialsGradeEquipment
5-Hydroxynicotinic acid≥98%Round-bottom flask (250 mL or larger)
Absolute Ethanol (200 proof)ReagentMagnetic stir bar and stir plate/heater
Sulfuric Acid (H₂SO₄)98%, ACS ReagentReflux condenser
Ethyl Acetate (EtOAc)ACS GradeSeparatory funnel (500 mL)
Sodium Bicarbonate (NaHCO₃)ACS GradeRotary evaporator
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeVacuum pump and glassware for filtration
Deionized WaterStandard laboratory glassware
Synthesis Protocol (5 g Scale)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxynicotinic acid (5.0 g, 36.0 mmol, 1.0 equiv).[7]

  • Reagent Addition: Add absolute ethanol (20 mL, 343 mmol, ~9.5 equiv) to the flask, resulting in a white suspension.[7] While stirring, carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol, ~1.0 equiv) dropwise via pipette.[7] The addition is exothermic and should be done cautiously.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 7 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After 7 hours, allow the reaction mixture to cool to room temperature.[7] Carefully pour the cooled solution into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (125 mL).[7] A white solid will precipitate during this neutralization step.[7]

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel and extract with ethyl acetate (4 x 50 mL).[7] Combine the organic layers.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (~20 g).[7] Filter the solution to remove the drying agent, washing the sodium sulfate with an additional portion of ethyl acetate (50 mL).[7]

  • Purification: Concentrate the filtrate using a rotary evaporator (50 °C bath temperature) to remove the solvent.[7] Further dry the resulting solid under high vacuum to yield this compound as a white powder.[7]

Characterization and Quality Control

For material intended for preclinical studies, rigorous characterization and purity assessment are mandatory.[1]

  • Identity Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

    • Mass Spectrometry (MS): ESI-MS analysis should confirm the molecular weight (m/z [M+H]⁺ calculated for C₈H₉NO₃: 168.0655).[7]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method (e.g., reversed-phase with UV detection) is the primary technique for determining purity. The material should ideally be >98% pure for early preclinical work.

    • Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound.

  • Physicochemical Properties:

    • Melting Point: The melting point should be sharp and consistent with reference values (e.g., 135–136 °C).[7]

    • Appearance: The material should be a white to off-white solid.

Data Presentation

The following table summarizes the expected outcomes based on the described protocol.[7]

ParameterLab Scale (Run 1)[7]Lab Scale (Run 2)[7]Pilot Scale (Hypothetical)
Starting Material (g)5.01~5.0500
Product Yield (g)4.424.35430 - 450
Molar Yield (%)73%72%71 - 74%
Purity (by qNMR)97.9%N/A>98% (by HPLC)
AppearanceWhite PowderWhite SolidWhite Crystalline Solid

Preclinical Development Workflow

The synthesis of this compound is the first step in a long preclinical development pipeline.[8] The material produced must be of sufficient quality and quantity to support a series of critical studies designed to evaluate its safety and efficacy before human trials can be considered.[3][4]

Preclinical_Workflow cluster_synthesis Chemical Development cluster_preclinical Preclinical Evaluation A Scale-up Synthesis B Purification & Isolation A->B Crude Product C Analytical QC (Purity, Identity, Stability) B->C Purified API D Preclinical Formulation C->D Material Release E In Vitro Studies (ADME, Tox, Efficacy) D->E F In Vivo Studies (PK/PD, Safety Pharmacology) E->F Candidate Selection G IND-Enabling Toxicity Studies F->G

Caption: General workflow from synthesis to preclinical studies.

Considerations for Scale-Up

Transitioning from a 5-gram lab scale to a multi-hundred-gram or kilogram pilot scale introduces several challenges that must be addressed:

  • Reaction Control: The exothermic nature of the sulfuric acid addition requires careful management. On a large scale, this may necessitate slow, controlled addition via a pump and an efficient reactor cooling system to maintain the desired temperature.

  • Work-up and Extraction: Handling large volumes of aqueous and organic phases can be cumbersome. The efficiency of liquid-liquid extraction can decrease with scale. Alternative work-up procedures, such as crystallization of the product directly from the neutralized reaction mixture, could be explored to improve efficiency and reduce solvent waste.

  • Purification: While evaporation is suitable for small scales, crystallization is often the preferred method for purification at scale as it is more economical and efficient than chromatography. A robust crystallization procedure would need to be developed to ensure high purity and consistent crystal form.

  • Alternative Routes: For industrial-scale production, replacing sulfuric acid with a recyclable solid acid catalyst could offer environmental and cost benefits by simplifying the work-up and reducing acidic waste streams.[9] Methods using catalysts like HND230 solid acid in solvents such as toluene have been reported for the related ethyl nicotinate, achieving high yields and purity (97.2% and 99.5% respectively).[9]

References

Laboratory safety precautions for handling Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Ethyl 5-hydroxynicotinate (CAS No: 59288-38-9). The information is intended to guide laboratory practices to ensure personnel safety and maintain the integrity of experiments.

Chemical and Physical Properties

This compound is a pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure combines a pyridine ring with a hydroxyl group and an ethyl ester, making it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl nicotinate (Analogue)
Molecular Formula C₈H₉NO₃C₈H₉NO₂
Molecular Weight 167.16 g/mol 151.16 g/mol
Appearance White to off-white to yellow solidClear colorless to pale yellow liquid
Melting Point Not available8 - 10 °C
Boiling Point Not available223 - 224 °C
Flash Point Not available93 °C
Solubility >25.1 µg/mL in water at pH 7.4[2]50 g/L in water

Safety and Hazard Information

This compound and its analogues are associated with several hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to handle this compound with appropriate safety precautions.

Table 2: Hazard Identification and GHS Classification

HazardGHS Classification (for related compounds)Precautionary Statements
Acute Oral Toxicity Harmful if swallowed (H302)P264, P270, P301+P312+P330
Eye Irritation Causes serious eye irritation (H319)P280, P305+P351+P338, P337+P313
Skin Irritation May cause skin irritation.P280
Respiratory Irritation May cause respiratory irritation.P261, P271
Aquatic Hazard Toxic to aquatic life (H401), Harmful to aquatic life with long lasting effects (H412)P273

Table 3: Quantitative Toxicity Data (for Ethyl nicotinate as an analogue)

TestSpeciesRouteValue
LD50MouseOral1900 mg/kg[3]
LD50RabbitDermal7940 mg/kg[3]

Personal Protective Equipment (PPE)

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecific Recommendations
Eye/Face Protection Chemical splash goggles or a face shield that meets EN 166 standards.
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) and a lab coat must be worn. Ensure gloves are inspected before use and removed before leaving the laboratory.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required. If engineering controls are not sufficient, a NIOSH/MSHA approved respirator should be used.
Body Protection A lab coat or apron should be worn. Long pants and closed-toe shoes are mandatory.

Experimental Protocols

General Handling and Storage

Handling:

  • Read and understand the Safety Data Sheet (SDS) before handling.

  • Conduct all work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from strong oxidizing agents.

Protocol for the Synthesis of Ethyl nicotinate (Analogue)

This protocol describes a microwave-assisted synthesis of ethyl nicotinate, which can be adapted for similar esterifications.

Materials:

  • Isonicotinic acid

  • Absolute ethanol

  • Activated powdered carbon (catalyst)

  • Toluene (solvent)

  • Saturated aqueous solution of Na₂CO₃

  • Chloroform

Procedure:

  • To a 100 mL three-necked flask, add 0.8 mol of isonicotinic acid, 0.64 mol of absolute ethanol, 2.0 g of activated powdered activated carbon, and toluene.

  • Heat the reaction mixture using a microwave reactor for 10 minutes at 130 °C (200 W power).[5]

  • After the reaction, cool the mixture and neutralize it with a saturated aqueous solution of Na₂CO₃ until the pH reaches 7.[5]

  • Separate the organic layer. Extract the aqueous phase with 20 mL of chloroform and combine the organic layers.[5]

  • Recover the chloroform by atmospheric distillation.

  • Distill the residue under reduced pressure to obtain the final product.[5]

Diagrams and Workflows

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Read_SDS Read and Understand SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Avoid_Contact Avoid Contact and Inhalation Work_in_Hood->Avoid_Contact Wash_Hands Wash Hands After Handling Avoid_Contact->Wash_Hands Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Wash_Hands->Store_Cool_Dry Dispose_Waste Dispose of Waste According to Regulations Wash_Hands->Dispose_Waste Tightly_Closed Keep Container Tightly Closed Store_Cool_Dry->Tightly_Closed Away_From_Oxidizers Store Away from Oxidizing Agents Tightly_Closed->Away_From_Oxidizers

Caption: Workflow for the safe handling and storage of this compound.

Note on Biological Activity: As of the latest literature review, specific biological targets and signaling pathways for this compound have not been well-characterized. It is primarily utilized as a chemical intermediate in the synthesis of more complex, biologically active molecules.[1] Therefore, a signaling pathway diagram is not applicable at this time. The provided workflow diagram illustrates the necessary safety and handling procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Ethyl 5-hydroxynicotinate, focusing on improving reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of 5-hydroxynicotinic acid with absolute ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires heating under reflux to proceed to completion.[1]

Q2: What kind of yields can I expect from this synthesis?

A2: Reported yields can vary based on the specific protocol. A standard procedure using sulfuric acid as a catalyst can achieve yields around 75%.[1] However, optimizing the reaction conditions, particularly by using a solid acid catalyst and removing water as it forms, can potentially increase yields to over 95%.[2][3]

Q3: How should I monitor the progress of the reaction?

A3: The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 5-hydroxynicotinic acid spot and the appearance of the product spot (which will be less polar) indicate the reaction's progression.

Q4: What is the appearance of the final product and how should it be stored?

A4: Pure this compound is typically a light yellow or off-white solid.[1] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and solutions.

Issue 1: Low or Poor Yield

Q: My final yield of this compound is significantly lower than the reported 75-95%. What are the common causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors throughout the experimental process. The following flowchart and detailed explanations will guide you through troubleshooting the issue.

LowYieldTroubleshooting start_node Low Yield Detected decision_node1 decision_node1 start_node->decision_node1 Check TLC of crude product decision_node decision_node process_node process_node solution_node solution_node process_node1 process_node1 decision_node1->process_node1 Significant starting material present process_node2 process_node2 decision_node1->process_node2 Little/no starting material present decision_node2 decision_node2 process_node1->decision_node2 Diagnosis: Incomplete Reaction process_node4 process_node4 process_node2->process_node4 Diagnosis: Product loss during workup or purification process_node3 process_node3 decision_node2->process_node3 Was water actively removed? solution_node1 Improve Yield: Use a Dean-Stark trap or a solid acid catalyst in a solvent like toluene to remove water azeotropically. This drives the equilibrium towards the product. process_node3->solution_node1 No solution_node2 Potential Issues: - Insufficient catalyst - Catalyst degradation - Low reaction temperature - Insufficient reaction time process_node3->solution_node2 Yes solution_node3 Improve Yield: - Increase catalyst loading. - Ensure reflux temperature is reached (95-100°C). - Extend reaction time and monitor with TLC. solution_node2->solution_node3 solution_node4 Improve Yield: - Ensure complete neutralization before extraction; premature precipitation can trap product. - Perform multiple extractions (e.g., 4 x 50 mL) with ethyl acetate to maximize recovery. - Use a silica plug for purification to minimize loss compared to a full column. process_node4->solution_node4

Caption: Troubleshooting flowchart for low yield.

  • Incomplete Reaction: The esterification reaction is an equilibrium. If a significant amount of starting material is left, it's likely the reaction did not go to completion.

    • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, preventing full conversion. Actively removing water using a Dean-Stark apparatus is a highly effective strategy.

    • Catalyst/Temperature/Time: Ensure an adequate amount of acid catalyst is used and that it is fresh. The reaction mixture must be heated to a sufficient reflux temperature (95-100°C) and for an adequate duration (e.g., 18 hours).[1]

  • Loss During Workup/Purification: If the reaction went to completion, the product was likely lost during the isolation steps.

    • Extraction: The product has some solubility in the aqueous layer. Ensure the pH is basic before extraction and use multiple, smaller-volume extractions rather than one large one to maximize recovery.

    • Purification: While a silica gel plug is efficient, ensure it is properly packed and run to avoid product loss.[1]

Experimental Protocols & Data

Protocol 1: Standard Synthesis using Sulfuric Acid

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

  • Reaction Setup: In a dry 200 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxynicotinic acid (5.01 g, 36.0 mmol).

  • Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL).

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 95-100°C.

  • Reaction: Heat the mixture under reflux with stirring for 18 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the solution to room temperature. Carefully and slowly add a saturated sodium bicarbonate solution (~125 mL) until the mixture is basic (pH > 8) and gas evolution ceases. A white solid may precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by passing it through a short plug of silica gel, eluting with dichloromethane, to yield the final product.[1]

Data Comparison: Standard vs. Optimized Conditions

The following table compares the standard protocol with a potentially higher-yielding method adapted from principles used for similar esterifications, such as the synthesis of ethyl nicotinate.[2][3]

ParameterProtocol 1: StandardProtocol 2: High-Yield (Optimized)
Starting Material 5-Hydroxynicotinic Acid5-Hydroxynicotinic Acid
Reagent Absolute EthanolAbsolute Ethanol
Catalyst Concentrated H₂SO₄Solid Acid Catalyst (e.g., HND230)
Solvent Ethanol (acts as reagent and solvent)Toluene
Apparatus Reflux CondenserReflux Condenser with Dean-Stark Trap
Temperature 95-100°C (Reflux)~110°C (Toluene Reflux)
Reaction Time ~18 hours~4-6 hours
Key Feature Equilibrium-limitedAzeotropic removal of water
Reported Yield ~75%[1]>95% (based on analogous reactions)[2]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the key stages of the synthesis process from setup to the final purified product.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node end_node end_node A Combine 5-Hydroxynicotinic Acid, Ethanol, and Catalyst B Set up for Reflux A->B C Heat at 95-100°C for 18 hours B->C D Monitor by TLC C->D E Cool to Room Temp D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Purify via Silica Gel Plug H->I J Final Product: This compound I->J

Caption: General workflow for this compound synthesis.

Fischer Esterification Mechanism

This diagram outlines the acid-catalyzed reaction mechanism between 5-hydroxynicotinic acid and ethanol.

FischerEsterification start_acid 5-Hydroxynicotinic Acid (Carboxylic Acid) protonated_carbonyl Protonated Carbonyl (Activated) start_acid->protonated_carbonyl + H⁺ (from catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate alcohol Ethanol (Nucleophile) alcohol->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_leaves Intermediate + H₂O proton_transfer->water_leaves - H₂O (Water leaves) final_product This compound (Ester) water_leaves->final_product - H⁺ (Catalyst regenerated)

Caption: Mechanism of Fischer Esterification.

References

Troubleshooting low conversion rates in Ethyl 5-hydroxynicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of Ethyl 5-hydroxynicotinate via Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction has a very low conversion rate, and a significant amount of 5-hydroxynicotinic acid remains. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Fischer esterification of 5-hydroxynicotinic acid is a common issue primarily due to the reversible nature of the reaction. The presence of the phenolic hydroxyl group can also reduce the reactivity of the carboxylic acid compared to simpler aliphatic acids. Here are the primary causes and actionable solutions:

  • Insufficient Excess of Ethanol: The Fischer esterification is an equilibrium-driven process. A large excess of the alcohol reactant is necessary to shift the equilibrium towards the formation of the ester product.

    • Solution: Increase the molar ratio of ethanol to 5-hydroxynicotinic acid. Ratios of 10:1 or even higher are often employed to significantly improve conversion rates. In many successful protocols, ethanol is used as the reaction solvent, ensuring a large excess.[1]

  • Presence of Water: Water is a product of the esterification reaction. Its accumulation will shift the equilibrium back towards the starting materials, thereby reducing the yield.

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Inadequate Catalyst Concentration or Activity: A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

    • Solution: Ensure the catalyst is of good quality and used in a sufficient concentration. For laboratory-scale synthesis, a catalytic amount of concentrated sulfuric acid is typically effective.

  • Insufficient Reaction Time or Temperature: The esterification of 5-hydroxynicotinic acid can be slow.

    • Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Refluxing for 18 hours at 95-100°C has been reported to give good yields.

Q2: I'm observing the formation of side products in my reaction mixture. What are the potential byproducts and how can I minimize their formation?

A2: The presence of the hydroxyl group on the pyridine ring can lead to specific side reactions under the acidic and high-temperature conditions of Fischer esterification.

  • Decarboxylation: At elevated temperatures, 5-hydroxynicotinic acid can undergo decarboxylation to form 3-hydroxypyridine.

    • Solution: Carefully control the reaction temperature. While higher temperatures can increase the rate of esterification, excessively high temperatures may promote decarboxylation. It is a trade-off that needs to be optimized for your specific setup. Decarboxylation of similar aromatic carboxylic acids can occur at temperatures ranging from 95°C to over 200°C.[2][3][4][5][6]

  • Sulfonation: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur, leading to the formation of sulfonic acid derivatives as impurities.

    • Solution: Use the minimum effective amount of sulfuric acid. If sulfonation is a persistent issue, consider using a milder acid catalyst such as p-toluenesulfonic acid.

  • Etherification of the Phenolic Hydroxyl Group: While less common under these conditions, it is theoretically possible for the phenolic hydroxyl group to react with ethanol to form an ether, especially at very high temperatures and with a high concentration of acid catalyst.

    • Solution: Maintain moderate reaction temperatures and catalyst concentrations.

Q3: The work-up and purification of my product are proving difficult. What are the best practices for isolating pure this compound?

A3: The purification of this compound can be challenging due to its polarity and the similar polarity of the starting material.

  • Neutralization and Extraction: After the reaction is complete, the acidic catalyst must be neutralized.

    • Procedure: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate until the effervescence ceases. This will quench the reaction and neutralize the excess acid. The product can then be extracted into an organic solvent like ethyl acetate.

  • Removal of Unreacted Starting Material: 5-hydroxynicotinic acid is a polar, amphoteric compound.

    • Solution: During the work-up, after extraction with an organic solvent, washing the organic layer with a dilute aqueous base (like sodium bicarbonate solution) can help remove the unreacted acidic starting material.

  • Chromatography: If impurities persist, column chromatography is an effective purification method.

    • Procedure: Use a silica gel column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The less polar ester product will typically elute before the more polar starting material and other polar byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

    • Procedure: Suitable solvent systems for recrystallization need to be determined empirically but could include mixtures of ethyl acetate and hexane or ethanol and water.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of esterification reactions, based on general principles of Fischer esterification and data from analogous systems. This data should be used as a guideline for optimization.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Ethanol to Carboxylic Acid Molar Ratio 1:1~6510:1>90A large excess of alcohol shifts the equilibrium towards the product side, increasing the yield.[1]
Reaction Temperature 75°CModerate100°CHighHigher temperatures increase the reaction rate, but may also lead to byproduct formation if too high.
Catalyst Loading (H₂SO₄) LowLowOptimalHighSufficient catalyst is needed to protonate the carboxylic acid and accelerate the reaction. However, excessive amounts can lead to side reactions.
Water Removal Not RemovedLowerRemoved (e.g., Dean-Stark)HigherRemoval of water, a reaction product, drives the equilibrium towards the formation of the ester.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-Hydroxynicotinic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-hydroxynicotinic acid.

  • Add a large excess of absolute ethanol (e.g., using it as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 95-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed or the reaction reaches equilibrium (typically 18-24 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway 5-Hydroxynicotinic Acid 5-Hydroxynicotinic Acid Protonated Carbonyl Protonated Carbonyl 5-Hydroxynicotinic Acid->Protonated Carbonyl + H+ (from H2SO4) Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H2SO4 H2SO4 Protonated Carbonyl->Tetrahedral Intermediate + Ethanol This compound This compound Tetrahedral Intermediate->this compound - H2O, - H+ Water Water

Caption: Fischer esterification of 5-hydroxynicotinic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Rate CheckRatio Ethanol in large excess? Start->CheckRatio IncreaseRatio Increase Ethanol:Acid ratio CheckRatio->IncreaseRatio No CheckWater Water removed? CheckRatio->CheckWater Yes IncreaseRatio->CheckWater RemoveWater Use Dean-Stark or drying agent CheckWater->RemoveWater No CheckConditions Sufficient Temp/Time? CheckWater->CheckConditions Yes RemoveWater->CheckConditions IncreaseConditions Increase reaction time/temp CheckConditions->IncreaseConditions No CheckCatalyst Adequate Catalyst? CheckConditions->CheckCatalyst Yes IncreaseConditions->CheckCatalyst OptimizeCatalyst Check catalyst quality/amount CheckCatalyst->OptimizeCatalyst No End Improved Conversion CheckCatalyst->End Yes OptimizeCatalyst->End

Caption: Troubleshooting logic for low conversion rates.

Logical Relationships of Reaction Parameters

Logical_Relationships cluster_Inputs Reaction Inputs cluster_Outputs Reaction Outcomes Temp Temperature ConversionRate Conversion Rate Temp->ConversionRate + SideProducts Side Products Temp->SideProducts + (if too high) Time Reaction Time Time->ConversionRate + EthanolRatio Ethanol:Acid Ratio EthanolRatio->ConversionRate + Catalyst Catalyst Concentration Catalyst->ConversionRate + Catalyst->SideProducts + (if too high)

References

Identifying and minimizing side products in Ethyl 5-hydroxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-hydroxynicotinate. The information provided aims to help identify and minimize the formation of side products, ensuring a high yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Fischer esterification of 5-hydroxynicotinic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.

Q2: What are the most common side products I might encounter?

During the synthesis of this compound, several side products can form. The most prevalent include:

  • Unreacted 5-hydroxynicotinic acid: Due to the reversible nature of the Fischer esterification, the reaction may not proceed to completion.

  • Diethyl ether: This is formed from the acid-catalyzed self-condensation of ethanol, especially at temperatures exceeding 140°C.

  • Polymeric byproducts: Intermolecular esterification between molecules of 5-hydroxynicotinic acid can lead to the formation of polyester impurities.

  • Sulfonated derivatives: If sulfuric acid is used as the catalyst, sulfonation of the pyridine ring can occur as a minor side reaction.

  • Decarboxylation product: At elevated temperatures, 5-hydroxynicotinic acid may undergo decarboxylation to yield 3-hydroxypyridine.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (5-hydroxynicotinic acid), the disappearance of the starting material spot and the appearance of the product spot (this compound) can be observed. Appropriate solvent systems, such as ethyl acetate/hexane mixtures, can be used for developing the TLC plate.

Q4: What are the recommended purification methods for this compound?

After the reaction is complete, the crude product can be purified using several techniques. A common procedure involves:

  • Neutralizing the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extracting the product into an organic solvent (e.g., ethyl acetate).

  • Washing the organic layer to remove any remaining impurities.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Removing the solvent under reduced pressure.

  • Further purification can be achieved by column chromatography on silica gel or recrystallization from an appropriate solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Insufficient reaction time or temperature. 3. Loss of product during workup and purification.1. Use a large excess of ethanol to shift the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus. 2. Optimize reaction time and temperature. Monitor the reaction by TLC until the starting material is consumed. 3. Ensure careful extraction and purification steps. Minimize transfers and use appropriate solvent volumes.
Presence of Unreacted 5-hydroxynicotinic Acid 1. The reaction has not reached completion. 2. Inefficient catalysis.1. Increase the reaction time or temperature. 2. Ensure the catalyst (e.g., sulfuric acid) is fresh and added in the correct proportion.
Formation of a Significant Amount of Diethyl Ether 1. Reaction temperature is too high (typically >140°C).1. Carefully control the reaction temperature and maintain it below 140°C.
Isolation of Polymeric Byproducts 1. High reaction temperatures or prolonged reaction times can favor intermolecular self-esterification of 5-hydroxynicotinic acid.1. Optimize the reaction conditions to use the lowest effective temperature and shortest possible reaction time.
Detection of Sulfonated Impurities 1. Use of concentrated sulfuric acid as a catalyst.1. Use the minimum effective amount of sulfuric acid. Consider using an alternative acid catalyst such as p-toluenesulfonic acid.
Evidence of Decarboxylation 1. Excessively high reaction temperatures.1. Maintain the reaction temperature at the lowest effective level to promote esterification without causing decarboxylation.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided in Organic Syntheses.[1] Key aspects of a typical procedure are summarized below:

Materials:

  • 5-Hydroxynicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 5-hydroxynicotinic acid in a large excess of absolute ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 5-Hydroxynicotinic Acid 5-Hydroxynicotinic Acid Reaction 5-Hydroxynicotinic Acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H2SO4 H2SO4->Reaction Catalyst This compound This compound Water Water Reaction->this compound Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

Side_Products cluster_main Main Reaction cluster_side Side Reactions 5-HNA 5-Hydroxynicotinic Acid Product This compound 5-HNA->Product + EtOH, H+ Polymer Polyester 5-HNA->Polymer Self-esterification Sulfonated Sulfonated Product 5-HNA->Sulfonated + H2SO4 Decarboxylated 3-Hydroxypyridine 5-HNA->Decarboxylated High Heat EtOH Ethanol Diethyl_Ether Diethyl Ether EtOH->Diethyl_Ether H+, Heat

Caption: Potential side products in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Excess EtOH, Remove H2O) Check_Yield->Optimize_Conditions Yes Identify_Impurity Identify Impurity (e.g., by NMR, MS) Check_Purity->Identify_Impurity Yes End Pure Product Check_Purity->End No Optimize_Conditions->Start Refine_Workup Refine Workup/ Purification Refine_Workup->Start Adjust_Temp Adjust Temperature Identify_Impurity->Adjust_Temp Ether/Polymer/ Decarboxylation Change_Catalyst Consider Alternative Catalyst Identify_Impurity->Change_Catalyst Sulfonation Adjust_Temp->Start Change_Catalyst->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Ethyl 5-hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-hydroxynicotinate. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and economically viable method is the Fischer-Speier esterification of 5-hydroxynicotinic acid with ethanol using an acid catalyst. This reaction involves heating the reactants, often under reflux, to promote the formation of the ester and water.

Q2: What are typical catalysts used for this esterification?

A2: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are frequently used as catalysts. Solid acid catalysts, such as HND230, are also employed, offering advantages like easier recovery and reduced generation of acidic wastewater.[1][2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the 5-hydroxynicotinic acid starting material and the appearance of the this compound product.

Q4: What is the role of removing water from the reaction mixture?

A4: The Fischer esterification is a reversible reaction. Water is a byproduct, and its presence can shift the equilibrium back towards the reactants (hydrolysis of the ester), thus lowering the yield.[4][5] Removing water as it forms drives the reaction toward the product side, increasing the overall yield.[4][5] This can be achieved by using a Dean-Stark apparatus or by adding a drying agent.[5]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield in the synthesis of this compound can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.

Potential Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack.[6][7][8]

    • Solution: Ensure the catalyst is added in the correct amount. For sulfuric acid, a catalytic amount is sufficient. For solid acid catalysts, the loading is typically 1-10% of the weight of the nicotinic acid.[2][3]

  • Presence of Water: Water in the reaction mixture can significantly inhibit the catalytic activity of the acid and promote the reverse reaction (ester hydrolysis).[9][10] The catalytic activity of sulfuric acid can be reduced by up to 90% in the presence of water.[9][10]

    • Solution: Use absolute (anhydrous) ethanol and ensure all glassware is thoroughly dried.[2][3] Consider using a Dean-Stark trap to remove water as it is formed during the reaction, especially when using a solvent like toluene.[5]

  • Inadequate Reaction Time or Temperature: Esterification reactions can be slow and require sufficient time and temperature to reach equilibrium.

    • Solution: Ensure the reaction is heated to reflux for an adequate period. Reaction times can range from 3 to 17 hours.[11][12] Monitor the reaction by TLC until the starting material is consumed.

  • Sub-optimal Reactant Ratio: While a 1:1 molar ratio of acid to alcohol is stoichiometric, using an excess of the alcohol can shift the equilibrium towards the formation of the ester.[5][7]

    • Solution: Increase the molar ratio of ethanol to 5-hydroxynicotinic acid. Ratios from 1:1 to 2:1 (acid:alcohol) have been reported to be effective.[2][3] Using ethanol as the solvent also provides a large excess.

Issue 2: Difficulty in Product Purification and Isolation

Q: I'm having trouble purifying the this compound after the reaction. What are common purification challenges and how can I overcome them?

A: Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and side products.

Potential Causes & Solutions:

  • Product Lost During Work-up: The work-up procedure, which often involves neutralization and extraction, can lead to product loss if not performed carefully.

    • Solution: After the reaction, excess ethanol is typically removed under reduced pressure. The residue is then neutralized. It is crucial to carefully adjust the pH to around 7 with a base like sodium bicarbonate.[12] Avoid making the solution too basic, as this can cause hydrolysis of the ester product back to the carboxylic acid.

  • Poor Separation During Extraction: this compound may not efficiently partition into the organic layer if the aqueous layer is not properly saturated or if an inappropriate extraction solvent is used.

    • Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[11][13] Perform multiple extractions to maximize the recovery of the product from the aqueous layer. Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and improve separation.

  • Co-elution with Impurities during Chromatography: If column chromatography is used for final purification, the product may co-elute with impurities if the solvent system is not optimized.

    • Solution: Use TLC to determine the optimal eluent system that provides good separation between the product and any impurities. A gradual increase in solvent polarity (gradient elution) can improve the separation of compounds with similar polarities.

Data Presentation

Table 1: Summary of Reaction Conditions for Nicotinate Synthesis

ParameterFischer Esterification (H₂SO₄ Catalyst)Fischer Esterification (Solid Acid Catalyst)
Starting Material 5-Hydroxynicotinic Acid5-Hydroxynicotinic Acid
Reagent Absolute EthanolAbsolute Ethanol
Catalyst Concentrated H₂SO₄HND230 Solid Acid
Solvent Ethanol (as reagent and solvent) or TolueneToluene
Temperature Reflux (approx. 78-110°C)50-65°C, then reflux
Reaction Time 3 - 17 hours3 - 6 hours
Typical Yield 23% - 97%~97%

Data compiled from multiple sources describing the synthesis of nicotinates.[1][2][3][11]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxynicotinic acid (1.0 eq.) in an excess of absolute ethanol.

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction's progress by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Cool the residue in an ice bath and carefully neutralize it to pH ~7 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[13]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 5-Hydroxynicotinic Acid + Ethanol (excess) Catalyst H₂SO₄ or Solid Acid Catalyst Reactants->Catalyst Reflux Heat / Reflux (Remove H₂O) Reactants->Reflux Catalyst->Reflux Quench Cool & Neutralize (e.g., NaHCO₃) Reflux->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Purify Concentrate & Purify (Chromatography) Wash_Dry->Purify Product This compound Purify->Product Troubleshooting_Tree Start Low Yield of Product? CheckReaction Was the reaction complete? Start->CheckReaction Yes CheckWorkup Was the work-up pH controlled? CheckReaction->CheckWorkup Yes IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No CheckWorkup->Start Yes, issue persists LossOnWorkup Product Loss During Work-up CheckWorkup->LossOnWorkup No Solution1 Increase reaction time/temp. Use excess ethanol. Ensure catalyst is active. Remove water. IncompleteReaction->Solution1 Solution2 Carefully neutralize to pH ~7. Avoid strongly basic conditions. Perform multiple extractions. LossOnWorkup->Solution2

References

Technical Support Center: High-Purity Recrystallization of Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity Ethyl 5-hydroxynicotinate through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Given the molecule's polar nature, due to the hydroxyl group and the ester, polar solvents are generally a good starting point. A common rule of thumb is that solvents with functional groups similar to the compound being purified are often good choices.[1][2] Therefore, alcohols like ethanol or a mixture of solvents such as ethanol/water or acetone/water could be effective.[3] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For nicotinic acid derivatives, related isomers or compounds with incomplete or excessive esterification might be present. Colored impurities may also be present, which can often be removed with activated carbon.[4]

Q3: How can I prevent the product from "oiling out" during recrystallization?

A3: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a crystalline solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute.[4] To prevent this, you can add more solvent to the hot solution to reduce the saturation level and then cool the solution slowly.[5] Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.[5][6]

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: A successful recrystallization will inevitably lead to some loss of the desired product, as the compound will have some finite solubility in the cold solvent.[6] A typical yield for a well-optimized recrystallization process can range from 70% to 90%. The exact yield will depend on the chosen solvent, the initial purity of the crude product, and the precise experimental conditions.

Troubleshooting Guide

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent may be unsuitable for your compound.

  • Solution: Ensure you are using a solvent with appropriate polarity. For this compound, polar solvents should be effective. If a single solvent does not work, consider a solvent mixture. For example, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear again.

Problem: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[5][6]

  • Solution 1: Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been induced.[6]

  • Solution 2: Try scratching the inner surface of the flask with a glass rod just below the surface of the liquid.[6] Alternatively, add a small "seed" crystal of pure this compound to the solution to initiate crystallization.[6] Cooling the solution in an ice bath can also promote crystal formation.[4]

Problem: The resulting crystals are colored.

  • Possible Cause: Colored impurities are present in the crude material.

  • Solution: Before the hot filtration step, add a small amount of activated carbon to the hot solution and then boil for a few minutes.[4] The activated carbon will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your product. Perform a hot filtration to remove the carbon before allowing the solution to cool.

Problem: The product crystallizes in the filter funnel during hot filtration.

  • Possible Cause: The solution is cooling too rapidly in the funnel, causing premature crystallization.[5]

  • Solution: Use a pre-heated filter funnel and collection flask. You can also add a small excess of the hot solvent to the solution before filtration to keep the compound dissolved.[5]

Data Presentation

Table 1: Solubility and Purity Data for this compound in Various Solvents

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Purity after Recrystallization (%)Average Yield (%)
Ethanol2.525.0>99.585
Acetone3.028.0>99.082
Water0.55.0>99.070
Ethanol/Water (8:2)1.020.0>99.890
Ethyl Acetate4.035.0>98.578

Note: The data presented in this table are illustrative and based on general principles of organic chemistry. Actual results may vary.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution, swirl, and then perform a hot filtration.

  • Induce Turbidity: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Hot Solvent A->B C Dissolved Product B->C D Hot Filtration (Optional) C->D E Add Activated Carbon (Optional) C->E G Slow Cooling D->G F Hot Filtration E->F F->G H Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Drying K->L M Pure Product L->M Troubleshooting_Decision_Tree Start Recrystallization Issue NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Product Oiled Out? Start->OilingOut ColoredCrystals Crystals Colored? Start->ColoredCrystals TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes AddSolvent Add more solvent OilingOut->AddSolvent Yes ActivatedCarbon Use Activated Carbon ColoredCrystals->ActivatedCarbon Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Evaporate Evaporate Solvent TooMuchSolvent->Evaporate Yes ScratchSeed Scratch/Seed Supersaturated->ScratchSeed Yes SlowCool Cool slowly AddSolvent->SlowCool

References

Technical Support Center: Column Chromatography Purification of Ethyl 5-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography purification of Ethyl 5-hydroxynicotinate.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound via column chromatography.

Flowchart for Troubleshooting Common Purification Issues

Caption: Troubleshooting workflow for common issues in the column chromatography purification of this compound.

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key chemical properties of this compound relevant to its purification?

A1: this compound is a polar aromatic compound. Its key properties are summarized in the table below. The presence of both a hydroxyl group (acidic) and a pyridine nitrogen (basic) can lead to strong interactions with silica gel, potentially causing peak tailing.

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
AppearanceOff-white to light yellow crystalline powder
SolubilitySoluble in methanol and ethyl acetate.
Troubleshooting Specific Issues

Q2: I am observing poor separation between my product and impurities. What should I do?

A2: Poor separation is a common challenge. Here are a few strategies to improve resolution:

  • Optimize the Mobile Phase: A simple isocratic solvent system (e.g., a fixed ratio of hexane and ethyl acetate) may not be sufficient. Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds. For instance, you can start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider switching to a different stationary phase. Alumina can be a good alternative to silica gel, especially for basic compounds like pyridines.

Q3: My yield of purified this compound is consistently low. What are the potential causes and solutions?

A3: Low yield can stem from several factors:

  • Compound Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. To check for this, you can perform a simple test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) have appeared. If instability is an issue, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina.

  • Improper Sample Loading: If the compound is not fully dissolved in the loading solvent or if too much of a strong solvent is used for loading, it can lead to band broadening and poor separation, ultimately affecting the yield of pure fractions. Consider dry loading the sample, where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.

Q4: I am observing significant peak tailing for my product. How can I achieve more symmetrical peaks?

A4: Peak tailing is often due to strong interactions between the analyte and the stationary phase. For a compound like this compound, the basic pyridine nitrogen and acidic hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Add a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Deactivate the Silica Gel: Pre-treating the silica gel with a solution of triethylamine in your mobile phase before packing the column can also effectively neutralize the acidic sites.

Section 3: Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase for column chromatography and to monitor the progress of the purification.

Materials:

  • Silica gel TLC plates (with fluorescent indicator, F254)

  • Developing chamber

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixtures)

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

Procedure:

  • Prepare a dilute solution of your crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). The product and many impurities should be UV active.[1]

  • If necessary, further visualize the plate using a chemical stain. For example, a p-anisaldehyde stain can be used to visualize a wide range of functional groups, or a potassium permanganate stain can be used for compounds that are easily oxidized.

  • Calculate the Rf (retention factor) values for your product and any impurities. An ideal Rf for the target compound for column chromatography is typically around 0.2-0.4.

Protocol 2: Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Mobile phase (optimized from TLC analysis)

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Once the silica has settled, add another thin layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized protocol.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary (Example)

Purification MethodMobile Phase Gradient (Hexane:EtOAc)Yield (%)Purity (%)
Isocratic Elution1:14585
Gradient Elution9:1 to 1:170>98
Gradient with TEA9:1 to 1:1 (+0.5% TEA)75>99

This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and professional judgment.

References

Overcoming solubility issues of Ethyl 5-hydroxynicotinate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals when working with Ethyl 5-hydroxynicotinate.

Troubleshooting Guide

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: Insufficient solubility is a common issue. A systematic approach to solvent selection and optimization is recommended. First, consult the solvent solubility data table below to ensure you are using an appropriate solvent. If the chosen solvent is predicted to be suitable, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the mixture can significantly increase the rate of dissolution and the solubility limit. Proceed with caution and monitor for any degradation of the compound, especially in the presence of reactive reagents.

  • Mechanical Agitation: Ensure vigorous stirring or sonication to break down agglomerates and increase the surface area of the solid exposed to the solvent.

  • Co-solvent System: Introducing a small amount of a highly polar, miscible co-solvent in which this compound is highly soluble can enhance the overall solvating power of the reaction medium. For example, adding a small percentage of DMSO or DMF to a less polar solvent might be effective.

  • pH Adjustment: The pyridine nitrogen in this compound is basic and can be protonated. In aqueous or protic solvent systems, adjusting the pH to the acidic range (e.g., with HCl) will form the corresponding salt, which is expected to have significantly higher aqueous solubility.

Q2: I'm observing precipitation of my material out of the solution during the reaction. What is causing this?

A2: Precipitation during a reaction can occur for several reasons:

  • Change in Temperature: If the reaction was heated to dissolve the starting material, subsequent cooling, even to room temperature, can lead to supersaturation and precipitation.

  • Change in Solvent Composition: The formation of a product or the consumption of a reagent can alter the polarity and solvating power of the reaction medium.

  • Product Insolubility: The product of the reaction may be less soluble than the starting material in the chosen solvent system.

To address this, you can try to maintain a higher reaction temperature, use a co-solvent system that can solubilize both the reactants and the products, or choose a solvent in which all components remain in solution throughout the reaction.

Q3: Can I use heat to dissolve this compound? Are there any risks?

A3: Yes, heating is a common and effective method to increase solubility. However, it is crucial to consider the thermal stability of this compound and other components in your reaction mixture. Before large-scale heating, it is advisable to perform a small-scale test to ensure that the compound does not decompose at the intended temperature. Monitor for color changes or the appearance of impurities by an appropriate analytical method like TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Is there any quantitative solubility data available for this compound?

A2: There is limited publicly available quantitative data. One study has reported a solubility of >25.1 µg/mL at a pH of 7.4.[1]

Q3: How does pH affect the solubility of this compound?

A3: The pyridine ring contains a basic nitrogen atom. In acidic aqueous solutions, this nitrogen can be protonated to form a hydrochloride salt. This salt form is expected to be significantly more soluble in water and other polar protic solvents than the free base.

Q4: What are the best practices for preparing a stock solution of this compound?

A4: For preparing a stock solution, it is recommended to use a solvent in which this compound is highly soluble, such as DMSO or DMF. To ensure complete dissolution, use sonication or gentle warming. If the stock solution is intended for use in biological assays, it is important to consider the tolerance of the biological system to the chosen solvent.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of this compound

Solvent ClassSolventPredicted/Known SolubilityNotes
Nonpolar HexaneSparingly SolubleThe polar functional groups limit solubility in nonpolar aliphatic solvents.
TolueneSolubleThe aromatic nature of toluene can interact with the pyridine ring.
Polar Aprotic Dichloromethane (DCM)Very SolubleA good general solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Very SolubleThe ether linkage is compatible with the molecule's structure.
Ethyl AcetateVery SolubleAs an ester, it is a good solvent for other esters.
AcetoneVery SolubleThe polar carbonyl group interacts strongly with the solute.
Acetonitrile (ACN)SolubleA polar aprotic solvent that should be effective.
Dimethylformamide (DMF)Very SolubleA highly polar solvent capable of dissolving a wide array of compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleA strong, polar aprotic solvent expected to fully dissolve the compound.
Polar Protic WaterSparingly Soluble (>25.1 µg/mL at pH 7.4)[1]Solubility is expected to increase significantly in acidic conditions.
MethanolVery SolubleThe small, polar nature facilitates dissolution.
EthanolVery SolubleA good solvent for polar organic molecules.
Aqueous Solutions 5% Hydrochloric Acid (HCl)SolubleProtonation of the pyridine nitrogen forms a more soluble salt.
5% Sodium Hydroxide (NaOH)Sparingly SolubleThe compound is not expected to be more soluble in basic solutions.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Preparation: Add approximately 10 mg of this compound to a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation at Room Temperature: Vigorously stir or vortex the mixture for 1 minute. Observe and record if the solid dissolves completely.

  • Heating: If the solid does not dissolve, warm the mixture in a water bath to 50°C for 5 minutes with continued agitation.

  • Final Observation: Observe and record the solubility at the elevated temperature.

Protocol 2: General Procedure for a Reaction with Solubility Issues

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound.

  • Solvent Addition: Add the primary reaction solvent (e.g., THF, Dichloromethane).

  • Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 10-15 minutes.

  • Troubleshooting Dissolution:

    • If the solid persists, add a co-solvent (e.g., 5-10% v/v of DMSO or DMF) and continue stirring.

    • Alternatively, or in combination with a co-solvent, gently heat the mixture to a temperature that is safe for all reactants and does not exceed the boiling point of the solvent.

  • Reaction Initiation: Once the this compound is fully dissolved, add the other reagents to the reaction mixture as required by the specific protocol.

  • Reaction Monitoring: Maintain the temperature and agitation throughout the reaction, periodically checking for any precipitation.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

SolventSelection start Solvent Selection for a Reaction reaction_type What is the nature of the reaction? start->reaction_type polar_aprotic Use a polar aprotic solvent (e.g., THF, DMF, Acetone) reaction_type->polar_aprotic General Organic Synthesis polar_protic Use a polar protic solvent (e.g., Ethanol, Methanol) reaction_type->polar_protic Protic Conditions Tolerated non_polar Consider a non-polar aromatic solvent (e.g., Toluene) reaction_type->non_polar Non-polar conditions required check_compatibility Is the solvent compatible with all reaction components? polar_aprotic->check_compatibility polar_protic->check_compatibility non_polar->check_compatibility select_solvent Selected Solvent is Suitable check_compatibility->select_solvent Yes choose_alternative Choose an alternative solvent check_compatibility->choose_alternative No

Caption: Logical workflow for selecting an appropriate reaction solvent.

References

Technical Support Center: Ethyl 5-hydroxynicotinate Handling and Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of Ethyl 5-hydroxynicotinate during experimental workup procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a yellow or brown color during workup. What is happening?

A1: The development of a yellow or brown color is a common indicator of the oxidation of the phenolic hydroxyl group in this compound. This process can be accelerated by exposure to air (oxygen), light, high pH conditions, and the presence of trace metal ions. The colored products are typically quinone-type species, which can further polymerize.

Q2: I am observing a lower than expected yield of this compound after my workup, and I suspect hydrolysis. What conditions favor this decomposition?

A2: this compound can undergo hydrolysis of its ethyl ester group under both acidic and basic conditions. This reaction will yield 5-hydroxynicotinic acid and ethanol. The rate of hydrolysis is significantly increased at pH values below 4 and above 8, and at elevated temperatures.

Q3: What are the main decomposition pathways for this compound during workup?

A3: The two primary decomposition pathways are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored impurities.

  • Hydrolysis: The ethyl ester can be cleaved under acidic or basic conditions to the corresponding carboxylic acid.

Troubleshooting Guide: Minimizing Decomposition During Workup

This guide provides systematic steps to identify and resolve issues related to the decomposition of this compound.

Issue 1: Observation of Color Formation (Oxidation)
Potential Cause Troubleshooting Step Expected Outcome
Exposure to Atmospheric Oxygen 1. Degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) before use. 2. Perform extractions and subsequent steps under an inert atmosphere (e.g., a nitrogen blanket).Reduction or elimination of color formation in the organic and aqueous layers.
Presence of Metal Ion Catalysts 1. Use high-purity, metal-free solvents and reagents. 2. Add a chelating agent, such as EDTA (0.5-1 mM), to the aqueous phase during extraction to sequester metal ions.Minimized catalytic oxidation, leading to a paler or colorless solution.
Exposure to Light 1. Wrap reaction vessels and separatory funnels in aluminum foil. 2. Work in a fume hood with the sash lowered and ambient light minimized.Prevention of photo-initiated oxidation.
Elevated Temperatures 1. Perform all workup steps at room temperature or below (e.g., using an ice bath for the separatory funnel). 2. Avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40°C).Slower rate of oxidation, preserving the integrity of the product.
High pH during Basic Wash 1. Use a mild base, such as sodium bicarbonate (NaHCO₃) solution, instead of strong bases like sodium hydroxide (NaOH). 2. Minimize the contact time with the basic aqueous phase.Reduced formation of the phenoxide ion, which is more susceptible to oxidation.
Issue 2: Low Yield Due to Suspected Hydrolysis
Potential Cause Troubleshooting Step Expected Outcome
Prolonged Exposure to Acidic or Basic Aqueous Solutions 1. Minimize the duration of contact with acidic or basic washes. 2. Neutralize the reaction mixture to a pH of approximately 6-7 before extraction, if the reaction conditions allow.Increased yield of the desired ethyl ester and reduced presence of the 5-hydroxynicotinic acid byproduct.
Use of Strong Acids or Bases in Workup 1. For acidic washes, use a dilute solution of a weak acid (e.g., 1 M citric acid) or a saturated solution of ammonium chloride (NH₄Cl). 2. For basic washes, use a saturated solution of sodium bicarbonate (NaHCO₃).Avoidance of significant ester cleavage.
Elevated Temperature During Workup 1. Conduct all aqueous washes and extractions at room temperature or below.Slower rate of hydrolysis, leading to a higher isolated yield of the ester.

Experimental Protocols

Protocol 1: Optimized Workup to Minimize Oxidation and Hydrolysis

This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • If the reaction is conducted under acidic or basic conditions, neutralize it to a pH of ~7 using a saturated aqueous solution of NaHCO₃ (for acidic reactions) or a dilute aqueous solution of HCl (for basic reactions). Monitor the pH carefully.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that has been previously degassed with an inert gas.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (1x)

      • Brine (saturated aqueous NaCl solution) (1x)

    • Perform all extractions and washes promptly to minimize contact time with aqueous phases.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C.

  • Purification:

    • If further purification is needed, perform column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Workup with Antioxidant Addition

For particularly sensitive reactions where oxidation is a major concern, the addition of an antioxidant can be beneficial.

  • Quenching and Extraction:

    • Follow steps 1 and 2 of Protocol 1.

    • To the first aqueous wash (e.g., saturated NaHCO₃), add a small amount of a water-soluble antioxidant such as sodium sulfite (Na₂SO₃) or ascorbic acid (Vitamin C) (approximately 1-5 mol% relative to the product).

  • Subsequent Steps:

    • Continue with the remaining steps of Protocol 1. The antioxidant will be removed during the aqueous washes.

Visualizing Decomposition and Prevention Strategies

DecompositionPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway EHN This compound HNA 5-Hydroxynicotinic Acid EHN->HNA Acid or Base (e.g., HCl, NaOH) EtOH Ethanol EHN->EtOH Acid or Base (e.g., HCl, NaOH) EHN2 This compound Quinone Quinone-type Products EHN2->Quinone O2, Light, Metal Ions

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow start Reaction Mixture neutralize Neutralize to pH ~7 start->neutralize extract Extract with Degassed Solvent neutralize->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate (< 40°C) dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Product purify->product

Caption: Optimized workup workflow to minimize decomposition.

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound is not extensively available in the public domain, the following table summarizes the key factors influencing its stability based on general principles for phenolic esters.

Factor Condition Promoting Stability Condition Promoting Decomposition Quantitative Consideration (General)
pH 6 - 7< 4 or > 8The rate of hydrolysis increases significantly outside the neutral pH range.
Temperature < 25°C> 40°CReaction rates, including decomposition, approximately double for every 10°C increase.
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen)The presence of oxygen is a primary driver for the oxidation of the phenol group.
Light Dark (e.g., foil-wrapped flask)UV or ambient lightLight can provide the activation energy for oxidative processes.
Metal Ions Chelated or absentPresent (e.g., Fe³⁺, Cu²⁺)Trace amounts of transition metals can catalytically accelerate oxidation.

Catalyst selection and optimization for Ethyl 5-hydroxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-hydroxynicotinate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst selection and optimization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome. 3. Presence of Water: Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants.[1][2] 4. Poor Quality Starting Materials: 5-Hydroxynicotinic acid or ethanol may contain impurities that interfere with the reaction.1. Catalyst Check: Use a fresh or properly stored catalyst. For solid acid catalysts, ensure they are activated according to the manufacturer's instructions. Consider using a stronger acid catalyst if necessary. 2. Optimize Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. 3. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, use a large excess of ethanol to drive the equilibrium towards the product.[2] Ensure all glassware is thoroughly dried before use. 4. Purity Check: Use high-purity starting materials. Recrystallize or purify the 5-hydroxynicotinic acid if necessary. Use absolute ethanol.
Incomplete Reaction 1. Equilibrium Limitation: Fischer esterification is a reversible reaction.[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to achieve a reasonable reaction rate.1. Shift Equilibrium: Use a large excess of ethanol (e.g., 5-10 equivalents or as the solvent) to push the reaction to completion.[2][3] Remove water as it forms using a Dean-Stark trap or molecular sieves. 2. Increase Catalyst Amount: Gradually increase the catalyst loading. For solid acid catalysts, refer to recommended weight percentages from literature or manufacturer guidelines.
Formation of Side Products/Impurities 1. Dehydration of Ethanol: At high temperatures with strong acid catalysts, ethanol can dehydrate to form diethyl ether. 2. Reaction with Hydroxyl Group: The hydroxyl group on the pyridine ring could potentially undergo side reactions, although esterification of the carboxylic acid is generally favored. 3. Unreacted Starting Material: Incomplete conversion will leave 5-hydroxynicotinic acid in the product mixture.1. Temperature Control: Maintain the reaction temperature at the optimal level without excessive heating. 2. Catalyst Selection: Choose a milder catalyst or optimize the reaction conditions to favor esterification. 3. Purification: Unreacted 5-hydroxynicotinic acid can be removed by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during workup.[3]
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of both acidic and basic functionalities in the starting material and product can lead to emulsions during aqueous extraction. 2. Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. Allow the mixture to stand for a longer period to allow for better phase separation. 2. Optimize Chromatography: Use a different solvent system for elution. Consider using a gradient elution. Ensure the crude product is sufficiently dry before loading onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The most common method is the Fischer-Speier esterification, which utilizes a strong acid catalyst. Commonly used catalysts include:

  • Mineral Acids: Sulfuric acid (H₂SO₄) is a widely used and effective catalyst for this reaction.[3]

  • Organic Acids: p-Toluenesulfonic acid (p-TsOH) is another common choice.

  • Solid Acid Catalysts: These are becoming increasingly popular due to their ease of separation, reusability, and reduced corrosiveness. Examples include:

    • HND230: A solid acid catalyst that has shown high yields (96-98%) in the synthesis of ethyl nicotinate.[4]

    • Nano-ZrO₂: Zirconium oxide-based catalysts have been reported to be effective for esterification reactions.

    • Ion-exchange resins: Materials like Amberlyst-15 can also be used.[5]

Q2: How can I optimize the reaction conditions for better yield and selectivity?

A2: Optimization typically involves a systematic variation of the following parameters:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. For solid acid catalysts, this is usually expressed as a weight percentage of the limiting reagent.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature will depend on the specific catalyst and solvent used. For example, a patented method for ethyl nicotinate synthesis using HND230 catalyst specifies a temperature range of 50-65°C.[4]

  • Reactant Ratio: Using a large excess of ethanol is a common strategy to drive the equilibrium towards the formation of the ester.[2][3]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point at which maximum conversion is achieved.

Q3: What are the main byproducts to expect and how can I minimize them?

A3: The primary byproduct of Fischer esterification is water.[1] Its removal is crucial for achieving high yields. Other potential byproducts can include diethyl ether from the dehydration of ethanol at high temperatures. Minimizing side reactions can be achieved by carefully controlling the reaction temperature and choosing a catalyst with appropriate acidity.

Q4: What is the best way to purify the final product, this compound?

A4: A typical purification procedure involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a base, such as a saturated solution of sodium bicarbonate, to remove the acid catalyst and any unreacted 5-hydroxynicotinic acid.[3]

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.[3]

  • Washing and Drying: The combined organic extracts are washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate.[3]

  • Solvent Removal: The solvent is removed under reduced pressure.[3]

  • Further Purification (if necessary): If the product is not sufficiently pure, it can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Nicotinate Ester Synthesis

Parameter Sulfuric Acid (for this compound) [3]HND230 Solid Acid (for Ethyl nicotinate) [4]
Starting Material 5-Hydroxynicotinic acidNicotinic acid
Catalyst Concentrated H₂SO₄HND230
Solvent Absolute EthanolToluene
Reactant Ratio (Acid:Ethanol) 1 : 9.5 equivalents1 : 1 to 1 : 2 molar ratio
Reaction Temperature 95-100 °C (Reflux)50-65 °C
Reaction Time 18 hours3-6 hours
Yield 73%96.3% - 98.2%
Catalyst Separation Neutralization and ExtractionFiltration

Note: The data for HND230 is for the synthesis of ethyl nicotinate, not this compound, but provides a useful comparison for a solid acid catalyzed process.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid[3]
  • Reaction Setup: In a 200 mL round-bottom flask, suspend 5.01 g (36.0 mmol) of 5-hydroxynicotinic acid in 20 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 2.0 mL (37.5 mmol) of concentrated sulfuric acid to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C for 18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 125 mL of saturated sodium bicarbonate solution to neutralize the acid. A white solid may precipitate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Solid Acid Catalyzed Esterification (Adapted from HND230 patent for ethyl nicotinate)[4]
  • Reaction Setup: In a suitable reaction flask, add nicotinic acid, absolute ethanol (1-2 molar equivalents), toluene (as solvent), and the HND230 solid acid catalyst (0.01-0.1 times the weight of nicotinic acid).

  • Reaction: Stir the mixture at 50-65 °C for 3-6 hours.

  • Water Removal: Increase the temperature to reflux to remove water azeotropically with toluene using a Dean-Stark apparatus.

  • Catalyst Recovery: Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration. The catalyst can be washed and reused.

  • Product Isolation: Remove the toluene from the filtrate under reduced pressure to obtain the ethyl nicotinate product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 5-Hydroxynicotinic Acid, Ethanol, and Catalyst heat Heat to Reflux (e.g., 95-100 °C) start->heat monitor Monitor Reaction (e.g., by TLC) heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography (if needed) evaporate->chromatography product Pure Ethyl 5-hydroxynicotinate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection_logic start Start: Need to Synthesize This compound decision_catalyst Choose Catalyst Type start->decision_catalyst liquid_acid Liquid Acid Catalyst (e.g., H2SO4) decision_catalyst->liquid_acid Homogeneous solid_acid Solid Acid Catalyst (e.g., HND230, Nano-ZrO2) decision_catalyst->solid_acid Heterogeneous liquid_pros Pros: - High activity - Well-established liquid_acid->liquid_pros liquid_cons Cons: - Corrosive - Difficult to separate - Generates waste liquid_acid->liquid_cons decision_scale Consider Scale and Process Requirements liquid_acid->decision_scale solid_pros Pros: - Easy to separate - Reusable - Less corrosive solid_acid->solid_pros solid_cons Cons: - Potentially lower activity - May require activation solid_acid->solid_cons solid_acid->decision_scale lab_scale Lab Scale: Liquid acid may be sufficient decision_scale->lab_scale industrial_scale Industrial/Green Process: Solid acid is preferable decision_scale->industrial_scale

Caption: Decision logic for catalyst selection in this compound synthesis.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Ethyl 5-hydroxynicotinate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the large-scale production of Ethyl 5-hydroxynicotinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the safe and efficient scale-up of your synthesis.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, focusing on the management of reaction exotherms.

Issue 1: Uncontrolled Temperature Spike During Acid Catalyst Addition

  • Question: We observed a rapid and significant temperature increase that exceeded our setpoint immediately after adding sulfuric acid to the ethanol and 5-hydroxynicotinic acid mixture. Our cooling system struggled to compensate. What actions should we take, and what are the preventative measures?

  • Answer: An uncontrolled temperature spike during the addition of a strong acid like sulfuric acid is a clear indication of a significant exothermic event that could lead to a thermal runaway. Immediate and calm action is required.

    Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately halt the addition of sulfuric acid.

    • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

    • Enhance Agitation: Increase the stirring rate to improve heat transfer to the cooling jacket.

    • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to add a pre-chilled, inert solvent (like additional ethanol) to dilute the reaction mixture and absorb heat. This should be a pre-planned emergency procedure.

    • Alert Personnel: Inform all personnel in the vicinity of the situation and be prepared to execute emergency shutdown procedures if the temperature cannot be brought under control.

    Preventative Measures:

    • Slow, Subsurface Addition: Add the sulfuric acid slowly and subsurface to promote rapid mixing and heat dissipation.

    • Pre-cooling: Cool the initial mixture of 5-hydroxynicotinic acid and ethanol to a lower temperature (e.g., 0-5°C) before beginning the acid addition.

    • Accurate Calorimetry Data: Before scaling up, perform reaction calorimetry to determine the precise heat of reaction and the maximum adiabatic temperature rise. This data is crucial for designing an adequate cooling system.

    • Process Simulation: Model the heat evolution and removal rates to establish safe addition rates and temperature limits.

Issue 2: Gradual but Unrelenting Temperature Increase During Reaction Hold

  • Question: After the initial exotherm from the catalyst addition was controlled, we are observing a slow but steady increase in the reaction temperature during the heated hold phase, even with the heating mantle off and cooling applied. What could be the cause, and how should we respond?

  • Answer: This situation suggests that the heat generated by the esterification reaction itself is greater than the heat being removed by the cooling system, a dangerous condition that can escalate.

    Immediate Corrective Actions:

    • Increase Cooling: Immediately increase the cooling to its maximum capacity.

    • Monitor Vigorously: Continuously monitor the temperature and pressure of the reactor.

    • Prepare for Quenching: Have a quenching agent ready.

    • Reduce Reactor Temperature Setpoint: If possible, lower the overall target reaction temperature.

    Potential Causes and Preventative Measures:

    • Insufficient Cooling Capacity: The reactor's cooling system may be undersized for the scale of the reaction. A thorough engineering review is necessary before proceeding to a larger scale.

    • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate accelerates, generating more heat. Ensure the agitator design and speed are sufficient for the vessel geometry and reaction mass.

    • Incorrect Kinetic Data: The reaction may be proceeding faster at the target temperature than initial models predicted. Re-evaluate the reaction kinetics at the intended scale.

    • Fouling of Heat Transfer Surfaces: Over time, deposits can form on the reactor walls, impeding heat transfer. Implement a regular cleaning and maintenance schedule for the reactor.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary thermal hazard associated with the large-scale synthesis of this compound?

    • A1: The primary thermal hazard is a potential thermal runaway. This can be initiated by the highly exothermic dissolution and protonation of 5-hydroxynicotinic acid by the strong acid catalyst (e.g., sulfuric acid) in ethanol, or by the esterification reaction itself if not properly controlled. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.

  • Q2: What are the critical process parameters to monitor for controlling the exotherm?

    • A2: The most critical parameters are:

      • Internal Reaction Temperature: Monitor with a calibrated probe.

      • Cooling Jacket Inlet and Outlet Temperatures: This helps assess the efficiency of the cooling system.

      • Reagent Addition Rate: Precisely control the rate of catalyst addition.

      • Agitator Speed: Ensure consistent and effective mixing.

      • Reactor Pressure: A rise in pressure can indicate boiling of the solvent or decomposition of reactants.

  • Q3: How can we determine the heat of reaction for our specific process?

    • A3: The heat of reaction should be determined experimentally using a reaction calorimeter (e.g., a RC1e or similar instrument). This will provide crucial data for safe scale-up, including the adiabatic temperature rise, which is the maximum temperature the reaction could reach without any cooling.

  • Q4: Are there alternative, potentially safer catalysts for this esterification?

    • A4: Yes, solid acid catalysts can be a safer alternative to strong mineral acids like sulfuric acid.[1] They can reduce the initial mixing exotherm and may be easier to handle and separate from the reaction mixture, which can also simplify downstream processing.[1] However, their activity and potential for leaching should be thoroughly evaluated at a smaller scale first.

Data Presentation

Table 1: Key Reaction Parameters for a Scaled-Up Batch of this compound

ParameterLaboratory Scale (Example)Pilot Plant Scale (Projected)
5-Hydroxynicotinic Acid50 g50 kg
Ethanol200 mL200 L
Sulfuric Acid (98%)5 mL5 L
Initial Temperature20°C5°C
Acid Addition Time10 minutes1-2 hours
Max Observed Temp. during Addition35°C25°C (controlled)
Reaction Temperature78°C (reflux)78°C (reflux)
Reaction Time4 hours4-6 hours

Note: The data in this table is illustrative. Actual parameters must be determined based on rigorous process safety testing and engineering design for your specific equipment.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound with Enhanced Exotherm Control

Materials:

  • 5-Hydroxynicotinic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature and pressure monitoring

  • Chiller/heater unit for jacket temperature control

  • Variable speed agitator

  • Dosing pump for controlled acid addition

  • Condenser for reflux operation

  • Emergency quenching system

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 5-hydroxynicotinic acid and anhydrous ethanol.

  • Initial Cooling: Start agitation and cool the reactor contents to 0-5°C using the jacketed cooling system.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid subsurface via the dosing pump over a period of 1-2 hours. Carefully monitor the internal temperature and ensure it does not exceed 25°C. Adjust the addition rate as necessary to maintain temperature control.

  • Heating to Reflux: Once the acid addition is complete, slowly heat the reaction mixture to reflux (approximately 78°C).

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Cooling: After the reaction is complete, cool the mixture to 20-25°C.

  • Neutralization and Workup: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Exceeds Setpoint stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling start->max_cooling check_agitation Verify Agitation start->check_agitation temp_decreasing Is Temperature Decreasing? stop_addition->temp_decreasing max_cooling->temp_decreasing check_agitation->temp_decreasing prepare_quench Prepare Emergency Quench temp_decreasing->prepare_quench No stabilized System Stabilized temp_decreasing->stabilized Yes quench Execute Quench Procedure prepare_quench->quench quench->stabilized investigate Investigate Root Cause stabilized->investigate Safe_Acid_Addition_Protocol cluster_pre_addition Preparation cluster_addition Controlled Addition charge_reactants Charge 5-Hydroxynicotinic Acid and Ethanol pre_cool Cool Reactor to 0-5°C charge_reactants->pre_cool start_addition Start Slow, Subsurface Sulfuric Acid Addition pre_cool->start_addition monitor_temp Continuously Monitor Internal Temperature start_addition->monitor_temp temp_check Temp < 25°C? monitor_temp->temp_check adjust_rate Adjust Addition Rate temp_check->adjust_rate No addition_complete Addition Complete temp_check->addition_complete Yes adjust_rate->start_addition

References

Validation & Comparative

A Comparative Guide to Ethyl 5-Hydroxynicotinate and Methyl 5-Hydroxynicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the choice of starting materials and intermediates is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, substituted pyridine derivatives play a pivotal role. This guide provides an objective comparison of two closely related nicotinic acid esters: ethyl 5-hydroxynicotinate and mthis compound. By examining their physical properties, synthetic routes, and reactivity, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical and Synthetic Comparison

A summary of the key physicochemical properties and reported synthetic yields for this compound and mthis compound is presented in Table 1. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their characteristics.

PropertyThis compoundMthis compound
Molecular Formula C₈H₉NO₃[1]C₇H₇NO₃[2]
Molecular Weight 167.16 g/mol [1]153.14 g/mol [2]
Appearance -White to Almost white powder to crystal[2]
Melting Point -185.0 to 195.0 °C[3]
Boiling Point (Predicted) --
Solubility >25.1 µg/mL (at pH 7.4)[1]-
Purity (Typical) ->98.0% (GC)[2]
Reported Synthetic Yield 96.3-98.2% (Esterification of nicotinic acid)[4]98.2% (From 5-methylnicotinic acid and thionyl chloride)[5]

Note: The reported synthetic yields are from different synthetic methods and conditions and are not from a direct comparative study.

Reactivity and Performance in Synthesis

The primary difference in reactivity between ethyl and methyl esters stems from steric and electronic effects.

  • Steric Hindrance: The methyl group in mthis compound is smaller than the ethyl group in its counterpart. This reduced steric hindrance can lead to faster reaction rates in processes where the ester carbonyl is attacked by a nucleophile, such as in amidation or hydrolysis.

  • Reactivity: Methyl esters are generally considered to be more reactive than ethyl esters in nucleophilic acyl substitution reactions. This is attributed to the lower electron-donating ability of the methyl group compared to the ethyl group, making the carbonyl carbon slightly more electrophilic.

These differences can be strategically exploited in multi-step syntheses. For instance, if a rapid reaction is desired and steric hindrance with the incoming nucleophile is a concern, mthis compound might be the preferred reagent. Conversely, if a more stable intermediate is required or if the subsequent reaction steps are sensitive to highly reactive species, this compound could be a more suitable choice.

Experimental Protocols

The following are representative experimental protocols for the synthesis of ethyl and mthis compound via Fischer esterification, a common and straightforward method. These protocols are adapted from general procedures and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 5-Hydroxynicotinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxynicotinic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • To this suspension, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Mthis compound via Fischer Esterification

Materials:

  • 5-Hydroxynicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-hydroxynicotinic acid in methanol (e.g., 10-20 equivalents) in a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude mthis compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Application in Drug Synthesis: A Comparative Workflow

Both ethyl and mthis compound are valuable intermediates in the synthesis of more complex molecules, including potential drug candidates. A common subsequent reaction is amidation to form the corresponding nicotinamide derivatives. The following diagram illustrates a generalized comparative workflow for the synthesis of a hypothetical nicotinamide derivative from 5-hydroxynicotinic acid, highlighting the branching point for the synthesis of the ethyl versus the methyl ester.

G cluster_0 Starting Material cluster_1 Esterification cluster_2 Intermediates cluster_3 Amidation cluster_4 Final Product 5-HNA 5-Hydroxynicotinic Acid Esterification_E Fischer Esterification (Ethanol, H₂SO₄) 5-HNA->Esterification_E Esterification_M Fischer Esterification (Methanol, H₂SO₄) 5-HNA->Esterification_M E5HN This compound Esterification_E->E5HN M5HN Mthis compound Esterification_M->M5HN Amidation_E Amidation with R-NH₂ E5HN->Amidation_E Amidation_M Amidation with R-NH₂ M5HN->Amidation_M Product 5-Hydroxy-N-substituted-nicotinamide Amidation_E->Product Amidation_M->Product

Comparative synthetic workflow.

Logical Comparison of Reactivity in Amidation

The choice between the ethyl and methyl ester for an amidation reaction can be guided by several factors, as depicted in the following logical diagram.

G cluster_0 Reactant Choice cluster_1 Mthis compound cluster_2 This compound Choice Choice of Ester for Amidation Methyl_Ester Mthis compound Choice->Methyl_Ester Ethyl_Ester This compound Choice->Ethyl_Ester M_Advantages Advantages: - Higher reactivity - Faster reaction times - Less steric hindrance Methyl_Ester->M_Advantages M_Considerations Considerations: - Potentially lower stability - May require milder conditions Methyl_Ester->M_Considerations E_Advantages Advantages: - Greater stability - Potentially higher boiling point - Easier handling Ethyl_Ester->E_Advantages E_Considerations Considerations: - Slower reaction rates - More steric hindrance Ethyl_Ester->E_Considerations

Decision factors for amidation.

Conclusion

Both this compound and mthis compound are valuable and closely related synthetic intermediates. The choice between them is nuanced and depends on the specific requirements of the synthetic route. Mthis compound generally offers higher reactivity, which can be advantageous for accelerating reaction times, particularly with sterically hindered nucleophiles. In contrast, this compound provides greater stability, which might be beneficial for longer reaction sequences or when a less reactive substrate is desired. The high synthetic yields reported for both esters suggest that either can be prepared efficiently. Ultimately, the optimal choice will be determined by a careful consideration of the desired reaction kinetics, the nature of subsequent reaction steps, and practical considerations such as cost and availability. This guide provides a foundational comparison to aid researchers in making a strategic selection for their synthetic targets.

References

Comprehensive Review of Structure-Activity Relationships in Ethyl 5-Hydroxynicotinate Analogs Remains an Open Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the structure-activity relationships (SAR) of ethyl 5-hydroxynicotinate analogs reveals a notable gap in publicly available scientific literature. Despite the synthetic accessibility of the this compound scaffold, comprehensive studies detailing the systematic modification of this molecule and the corresponding effects on biological activity are not readily found in published research.

While numerous studies exist on the biological activities of various heterocyclic compounds, a specific and detailed SAR analysis for a series of this compound derivatives, complete with quantitative data such as IC50 or Ki values, remains elusive. This indicates that the systematic exploration of how different functional groups and structural modifications to the this compound core influence its biological efficacy is an area ripe for future investigation by researchers and drug development professionals.

Our extensive search for relevant experimental data to construct a comparative guide yielded limited specific results. General searches for SAR studies, as well as more targeted inquiries into the anticancer and enzyme inhibitory activities of these specific analogs, did not uncover a foundational study presenting a series of related compounds and their corresponding biological data.

For researchers interested in this chemical space, this presents an opportunity to pioneer SAR studies on this compound analogs. Such research would involve the synthesis of a library of derivatives with systematic variations in their chemical structure. Subsequent in-vitro and in-vivo evaluations against various biological targets would be necessary to elucidate the relationships between structural changes and biological activity.

Future research in this area could focus on several key aspects:

  • Systematic Modification: Synthesizing analogs with modifications at various positions of the pyridine ring and the ester group. This could include the introduction of different alkyl, aryl, and heterocyclic substituents.

  • Diverse Biological Screening: Testing the synthesized analogs against a wide range of biological targets, such as kinases, proteases, and other enzymes implicated in disease, as well as in cellular assays for activities like anticancer, anti-inflammatory, or antimicrobial effects.

  • Quantitative Analysis: Rigorous determination of biological activity through quantitative assays to establish clear SAR trends.

  • Computational Modeling: Employing computational techniques such as QSAR (Quantitative Structure-Activity Relationship) and molecular docking to complement experimental findings and guide the design of more potent and selective analogs.

The development of a comprehensive SAR profile for this compound analogs could unlock the potential of this chemical scaffold for the development of novel therapeutic agents. At present, however, the lack of available data prevents the creation of a detailed comparative guide as originally intended. Researchers are encouraged to explore this promising but underexplored area of medicinal chemistry.

Validating the Cardioprotective Mechanism of Ethyl 5-Hydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the cardioprotective effects of Ethyl 5-hydroxynicotinate derivatives against doxorubicin-induced cardiotoxicity. It is intended for researchers, scientists, and drug development professionals interested in the validation of this therapeutic approach. The guide summarizes key experimental data, details established methodologies for relevant assays, and visually represents the proposed mechanism of action and experimental workflows.

Mechanism of Action of this compound Derivatives

Derivatives of 5-hydroxynicotinic acid, such as the potassium salt (SSC-77) and magnesium salt (SSC-497), have demonstrated significant cardioprotective effects in preclinical models of doxorubicin-induced cardiotoxicity. The primary proposed mechanism of action is their potent antioxidant activity, which counteracts the oxidative stress induced by doxorubicin.

The cardioprotective effects are believed to be mediated through two main pathways:

  • Iron Chelation: Doxorubicin's cardiotoxicity is strongly linked to its ability to form a complex with iron, which then catalyzes the production of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. 5-hydroxynicotinic acid derivatives are suggested to act as iron chelators, binding to free iron (Fe2+) and preventing its participation in these damaging reactions. This reduces the generation of highly reactive hydroxyl radicals.[1]

  • Support of the Glutathione System: The glutathione system is a critical component of the cell's endogenous antioxidant defense. Doxorubicin treatment can deplete glutathione stores and inhibit key enzymes like glutathione reductase. By reducing the overall oxidative burden through iron chelation, the derivatives of 5-hydroxynicotinic acid help to preserve the function of the glutathione system, enabling it to more effectively neutralize ROS and protect cardiomyocytes from oxidative damage.[1]

Mechanism of Action cluster_0 Doxorubicin-Induced Cardiomyopathy cluster_1 Cardioprotective Intervention Doxorubicin Doxorubicin Iron (Fe2+) Iron (Fe2+) Doxorubicin->Iron (Fe2+) forms complex ROS Production ROS Production Iron (Fe2+)->ROS Production catalyzes Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cardiomyocyte Damage Cardiomyocyte Damage Oxidative Stress->Cardiomyocyte Damage This compound Derivatives This compound Derivatives This compound Derivatives->Iron (Fe2+) chelates Glutathione System Glutathione System This compound Derivatives->Glutathione System supports Glutathione System->Oxidative Stress neutralizes

Proposed cardioprotective mechanism of this compound derivatives.

Comparative Performance Data

The following tables summarize the in vivo cardioprotective effects of 5-hydroxynicotinic acid derivatives (SSC-77 and SSC-497) in a rat model of doxorubicin-induced cardiotoxicity, with Mexicor, a 3-hydroxypyridine derivative, as a comparator.

Table 1: Effect on Cardiac Damage Markers and Lipid Peroxidation

CompoundDoseCreatine Phosphokinase-MB (KFK-MB) (% reduction vs. Control)Lactate Dehydrogenase (LDH) (% reduction vs. Control)
SSC-77 10⁻⁶ mol/l47%[2]21.8%[2]
SSC-497 10⁻⁶ mol/l39%[2]19.6%[2]
Mexicor 10⁻⁶ mol/lData not availableData not available

Table 2: Effect on Myocardial Contractility in Hypo-Reperfusion Model

CompoundConcentrationPrevention of Contractility Decrease (5th and 20th min of reperfusion)
SSC-77 10⁻⁶ mol/lPrevented the >50% drop seen in the control group.[2]
SSC-497 10⁻⁶ mol/lPrevented the >50% drop seen in the control group.[2]
Mexicor 10⁻⁶ mol/lShowed a cardioprotective effect, but contractility was not fully restored.[2]

Alternative Cardioprotective Agents

Several other compounds with antioxidant and/or iron-chelating properties have been investigated for their potential to mitigate doxorubicin-induced cardiotoxicity.

  • Dexrazoxane (ICRF-187): A clinically approved cardioprotective agent. It is a prodrug that is hydrolyzed to an iron-chelating metabolite, which is thought to interfere with the iron-dependent oxidative stress induced by doxorubicin.[3][4][5]

  • Carvedilol: A beta-blocker with antioxidant properties. It has been shown to reduce doxorubicin-induced cardiac dysfunction.

  • Quercetin: A natural flavonoid with potent antioxidant and iron-chelating activities. Preclinical studies have shown its potential to protect against doxorubicin-induced cardiotoxicity.[6][7]

  • N-acetylcysteine (NAC) and Tiron: Thiol-containing antioxidants that can directly scavenge reactive oxygen species.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies typically employed to validate the mechanism of action of cardioprotective agents against doxorubicin-induced cardiotoxicity.

Doxorubicin-Induced Cardiotoxicity Model in Rats

Objective: To induce a state of cardiotoxicity in rats that mimics the clinical side effects of doxorubicin chemotherapy.

Procedure:

  • Animal Model: Male Wistar rats are commonly used.

  • Doxorubicin Administration: Doxorubicin is administered intraperitoneally. A common dosage regimen is a cumulative dose of 15-20 mg/kg, which can be given as a single injection or fractionated over a period of time to induce chronic cardiotoxicity.

  • Treatment Groups: Animals are typically divided into a control group (vehicle), a doxorubicin-only group, and doxorubicin plus treatment groups (e.g., this compound derivatives, comparator drugs).

  • Monitoring: Animals are monitored for signs of toxicity, including weight loss and mortality. Cardiac function can be assessed in vivo using echocardiography.

  • Endpoint: At the end of the study period, hearts are excised for ex vivo functional assessment (Langendorff preparation) and biochemical and histological analysis.

Isolated Rat Heart (Langendorff) Hypo-Reperfusion Model

Objective: To assess the intrinsic contractile function of the heart and its response to ischemia-reperfusion injury in a controlled ex vivo setting.

Procedure:

  • Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Functional Measurements: A balloon catheter is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and fall (+/- dP/dt).

  • Hypo-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

    • Ischemia (Hypoperfusion): Perfusion flow is significantly reduced (e.g., by 90%) for a defined period (e.g., 30 minutes) to induce ischemia.

    • Reperfusion: Normal perfusion is restored, and cardiac function is monitored for a subsequent period (e.g., 30-120 minutes) to assess recovery.

  • Perfusate Collection: The coronary effluent (perfusate) is collected throughout the experiment for the analysis of cardiac damage markers.

Experimental Workflow cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis Doxorubicin Administration Doxorubicin Administration Treatment with Derivatives Treatment with Derivatives Doxorubicin Administration->Treatment with Derivatives Heart Excision Heart Excision Treatment with Derivatives->Heart Excision Langendorff Perfusion Langendorff Perfusion Heart Excision->Langendorff Perfusion Hypo-Reperfusion Hypo-Reperfusion Langendorff Perfusion->Hypo-Reperfusion Functional Assessment Functional Assessment Hypo-Reperfusion->Functional Assessment Biochemical Analysis Biochemical Analysis Hypo-Reperfusion->Biochemical Analysis

Workflow for validating the cardioprotective effects of this compound derivatives.
Biochemical Assays

Objective: To quantify the release of cardiac enzymes into the coronary effluent as a measure of cardiomyocyte membrane damage.

Principle: CK-MB and LDH are intracellular enzymes that are released into the extracellular space upon cell membrane damage. Their levels in the perfusate are proportional to the extent of myocardial injury.

Procedure:

  • Sample Collection: Coronary effluent is collected at various time points during the Langendorff perfusion, particularly during reperfusion.

  • Spectrophotometric Analysis: The activity of CK-MB and LDH in the perfusate is determined using commercially available kinetic enzymatic assay kits. These assays typically measure the rate of change in absorbance of NADH or NADPH at 340 nm.[8][9]

Objective: To measure the extent of oxidative damage to lipids in the myocardial tissue.

Principle:

  • Malondialdehyde (MDA): A secondary product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored adduct, which can be quantified spectrophotometrically.

  • Diene Conjugates (DC): Primary products of lipid peroxidation characterized by a conjugated double bond system that absorbs UV light, typically around 232-234 nm.[10][11][12]

Procedure for Diene Conjugates:

  • Lipid Extraction: Lipids are extracted from homogenized myocardial tissue using a solvent system such as chloroform:methanol.

  • Spectrophotometric Measurement: The absorbance of the lipid extract (dissolved in a suitable solvent like hexane or ethanol) is measured at the wavelength of maximum absorbance for conjugated dienes (around 233 nm).[13]

  • Quantification: The concentration of diene conjugates is calculated using the molar extinction coefficient of known conjugated dienes.

Conclusion

The available evidence strongly suggests that this compound derivatives, specifically the potassium and magnesium salts of 5-hydroxynicotinic acid, exhibit significant cardioprotective properties against doxorubicin-induced cardiotoxicity. Their mechanism of action is primarily attributed to their antioxidant capabilities, including iron chelation and support of the endogenous glutathione system. Comparative data indicates a promising therapeutic potential, warranting further investigation and direct comparison with other established and emerging cardioprotective agents. The experimental protocols outlined in this guide provide a robust framework for the continued validation and characterization of this class of compounds.

References

Cross-Validation of Analytical Methods for Ethyl 5-hydroxynicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Ethyl 5-hydroxynicotinate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug products. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and presents a framework for their cross-validation. The information is based on established analytical principles for similar chemical entities and guided by international regulatory standards.

Comparative Summary of Analytical Methods

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance criteria for the three most common analytical methods, based on ICH (International Council for Harmonisation) guidelines.[1][2][3][4][5]

ParameterHPLC-UVGC-MSUPLC-MS/MS
**Linearity (R²) **≥ 0.995≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 1.5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL rangepg/mL to ng/mL range
Specificity GoodExcellentExcellent
Throughput ModerateModerateHigh

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound. These protocols are based on methods for structurally related compounds, such as nicotinic acid and its esters, and should be optimized and validated for the specific application.[6][7][8][9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and assay of this compound in bulk drug and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of this compound (typically around 260-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for identifying and quantifying volatile impurities or for the analysis of this compound after derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

    • Injection Mode: Split or splitless, depending on the concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Sample Preparation (with derivatization):

    • The hydroxyl group of this compound may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.

    • Dissolve the sample in an appropriate solvent.

    • Add the derivatizing agent and heat as required.

    • Inject the derivatized sample into the GC-MS.

  • Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method, ideal for the quantification of this compound at very low levels, for example, in biological matrices or for trace impurity analysis.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size reverse-phase column (e.g., C18, 2.1 mm x 50 mm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusion.

  • Sample Preparation:

    • For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample before injection.

  • Validation Parameters to Assess: Specificity, selectivity, linearity, range, accuracy, precision, LOD, LOQ, matrix effect, and stability.

Mandatory Visualizations

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose of Cross-Validation select_methods Select Analytical Methods for Comparison (e.g., HPLC-UV, GC-MS, UPLC-MS/MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria (ICH Guidelines) select_methods->define_acceptance prepare_samples Prepare Standard and QC Samples define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 analyze_method3 Analyze Samples with Method 3 prepare_samples->analyze_method3 collect_data Collect and Process Data analyze_method1->collect_data analyze_method2->collect_data analyze_method3->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results conclusion Draw Conclusion on Method Comparability compare_results->conclusion HPLC_Analysis_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) sample_prep->hplc_system injection Autosampler Injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing report Generate Report data_processing->report end End report->end

References

Comparative study of catalysts for Ethyl 5-hydroxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Ethyl 5-hydroxynicotinate

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates like this compound is of paramount importance. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, focusing on the traditional sulfuric acid catalyst and emerging solid acid catalysts. The information presented is supported by experimental data from analogous esterification reactions, offering insights into catalyst performance, reusability, and environmental impact.

Executive Summary

The synthesis of this compound is typically achieved through the Fischer esterification of 5-hydroxynicotinic acid with ethanol. While concentrated sulfuric acid is a conventional and effective catalyst for this reaction, it presents challenges related to corrosion, product separation, and waste disposal. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, are promising alternatives that offer easier handling, recyclability, and a more environmentally benign profile. This guide compares these catalytic approaches, providing quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection.

Catalyst Performance Comparison

The following table summarizes the performance of sulfuric acid and various solid acid catalysts in the synthesis of ethyl nicotinate, a structurally similar compound to this compound. This data provides a strong basis for inferring the potential performance of these catalysts for the target synthesis.

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)ReusabilityEnvironmental Concerns
Sulfuric Acid StoichiometricReflux (~78)18~73% for this compoundNot reusableCorrosive, generates acidic waste
HND230 (Solid Acid) 0.01-0.1 wt% of nicotinic acid50-653-696.3-98.2% for ethyl nicotinate[1]ReusableMinimal waste, non-corrosive
Amberlyst-15 -120-High activity in esterification[2][3]Reusable, though some deactivation may occur[2]Benign, but potential for leaching
Zeolites (H-ZSM-5) ---Moderate activity, potential for diffusion limitations[2]ReusableEnvironmentally friendly
Sulfated Zirconia ---High activity in esterification[4][5]Reusable, good stability[4]Benign

Experimental Protocols

Synthesis of this compound using Sulfuric Acid

This protocol is based on a well-established procedure for the synthesis of this compound.

Materials:

  • 5-hydroxynicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 5-hydroxynicotinic acid and absolute ethanol.

  • Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 18 hours.

  • After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Representative Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlyst-15)

This generalized protocol is based on procedures for esterification reactions using solid acid catalysts.

Materials:

  • 5-hydroxynicotinic acid

  • Absolute ethanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (optional, as an azeotropic agent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-hydroxynicotinic acid, absolute ethanol, the solid acid catalyst, and toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • Remove the solvent and excess ethanol from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of catalysts for this compound synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis & Purification Reactants 5-hydroxynicotinic acid + Ethanol Catalyst_H2SO4 H2SO4 Catalyst_Solid Solid Acid Catalyst Reaction_H2SO4 Reaction (Reflux) Catalyst_H2SO4->Reaction_H2SO4 Reaction_Solid Reaction (Reflux with water removal) Catalyst_Solid->Reaction_Solid Neutralization Neutralization Reaction_H2SO4->Neutralization Filtration Filtration (Catalyst Recovery) Reaction_Solid->Filtration Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Evaporation Solvent Removal Filtration->Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield Product This compound Yield->Product

Caption: General experimental workflow for the synthesis and analysis of this compound.

Catalyst Selection Logic

The choice of catalyst depends on several factors, including desired yield, reaction conditions, and environmental considerations. The following diagram outlines the logical process for selecting a suitable catalyst.

catalyst_selection Start Start: Catalyst Selection High_Yield High Yield Required? Start->High_Yield Reusable Catalyst Reusability Important? High_Yield->Reusable Yes H2SO4 Use Sulfuric Acid High_Yield->H2SO4 No (if quick & simple is key) Green_Chemistry Green Chemistry Principles a Priority? Reusable->Green_Chemistry Yes Reusable->H2SO4 No Green_Chemistry->H2SO4 No Solid_Acid Consider Solid Acid Catalysts Green_Chemistry->Solid_Acid Yes Final_Choice Final Catalyst Choice H2SO4->Final_Choice Evaluate_Solid_Acid Evaluate Specific Solid Acids (e.g., Amberlyst-15, Zeolites, Sulfated Zirconia) Solid_Acid->Evaluate_Solid_Acid Evaluate_Solid_Acid->Final_Choice

Caption: Decision-making flowchart for selecting a catalyst for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved using both homogeneous and heterogeneous acid catalysts. While sulfuric acid provides a reliable method, solid acid catalysts present significant advantages in terms of reusability, reduced waste, and safer handling. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. The data and protocols provided in this guide offer a solid foundation for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

The Shifting Landscape of Nicotinic Acid Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of nicotinic acid and 5-hydroxynicotinic acid derivatives reveals a promising, yet complex, picture of their therapeutic potential. While a direct, comprehensive comparison of a homologous series of Ethyl 5-hydroxynicotinate-based compounds remains elusive in publicly available research, a mosaic of studies on related structures provides valuable insights into their biological activities, spanning from cardioprotection to anti-inflammatory and antibacterial effects. This guide synthesizes the existing data to offer a comparative overview of their performance in laboratory settings versus living organisms.

The journey of a drug candidate from a laboratory bench to a clinical setting is fraught with challenges, a primary one being the translation of in vitro potency to in vivo efficacy. This guide delves into the available scientific literature to provide a comparative analysis of various nicotinic acid derivatives, highlighting the nuances between their effects in controlled cellular assays and complex biological systems.

Cardioprotective Effects of 5-Hydroxynicotinic Acid Derivatives

Recent research has shed light on the cardioprotective potential of 5-hydroxynicotinic acid derivatives, specifically the potassium salt (SSC-77) and magnesium salt (SSC-497).[1][2] These compounds have demonstrated promising results in animal models of heart disease.

An in vivo study using a doxorubicin-induced cardiomyopathy model in rats showed that both SSC-77 and SSC-497 significantly reduced diastolic dysfunction.[1][2] Furthermore, in an isolated rat heart model of hypo-reperfusion, both compounds prevented the decline in heart contractility and reduced the levels of cardiac damage markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).[1][2] The protective effects are attributed, in part, to their antioxidant properties.[1][2]

Table 1: In Vivo Cardioprotective Effects of 5-Hydroxynicotinic Acid Derivatives in Rats [1][2]

CompoundModelKey Findings
SSC-77 (Potassium 5-hydroxynicotinate)Doxorubicin-induced cardiomyopathyReduced diastolic dysfunction coefficient.
Ischemia-reperfusionPrevented decrease in contractility; Reduced CK-MB and LDH levels.
SSC-497 (Magnesium 5-hydroxynicotinate)Doxorubicin-induced cardiomyopathyReduced diastolic dysfunction coefficient.
Ischemia-reperfusionPrevented decrease in contractility; Reduced CK-MB and LDH levels.
Experimental Protocols: Cardioprotective Studies
  • In Vivo Doxorubicin-Induced Cardiomyopathy Model: The specific protocol details for the doxorubicin-induced cardiomyopathy model were not fully available in the provided search results.

  • Ex Vivo Ischemia-Reperfusion Model: The study on an isolated rat heart utilized a hypo-reperfusion model to assess the cardioprotective effects of the compounds.[1][2]

Anti-inflammatory Activity of Nicotinate Derivatives

A separate line of investigation has focused on the anti-inflammatory properties of novel nicotinic acid derivatives. One study synthesized two new series of compounds and evaluated their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3]

The in vitro results were promising, with several compounds exhibiting potent and selective inhibition of COX-2, an enzyme upregulated during inflammation.[3] Notably, compounds 4c and 4f demonstrated COX-2 inhibitory activity comparable to the well-known anti-inflammatory drug celecoxib.[3]

Crucially, the most potent and selective compounds from the in vitro assays were then tested in vivo using the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory activity. Compound 4f emerged as the most effective, displaying anti-inflammatory activity comparable to reference drugs.[3] This successful translation from in vitro to in vivo highlights the potential of this class of compounds.

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Nicotinate Derivatives [3]

CompoundIn Vitro COX-2 Inhibition (Compared to Celecoxib)In Vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema)
3b EquipotentNot Reported
3e EquipotentNot Reported
4c EquipotentTested, active
4f EquipotentMost potent, comparable to reference drugs
Experimental Protocols: Anti-inflammatory Studies
  • In Vitro COX-1/COX-2 Inhibition Assay: The study utilized an assay to determine the inhibitory activity of the synthesized compounds against cyclooxygenases COX-1 and COX-2.[3]

  • In Vivo Carrageenan-Induced Rat Paw Edema: The anti-inflammatory activity of the selected compounds was evaluated in rats by inducing paw edema with carrageenan.[3]

Antibacterial Potential of Nicotine Derivatives from Ethyl Nicotinate

Ethyl nicotinate serves as a versatile starting material for the synthesis of various biologically active molecules.[4][5] One study explored the antibacterial activity of nicotine derivatives synthesized from ethyl nicotinate.[5]

The synthesized compounds were tested against a panel of five different bacteria, including both Gram-positive and Gram-negative strains. The results indicated that some of the target compounds exhibited good antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, and Klebsiella pneumoniae.[5] While this study focused on in vitro antibacterial screening, it underscores the potential of ethyl nicotinate as a scaffold for developing new anti-infective agents. Further in vivo studies would be necessary to validate these findings.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes described in these studies, the following diagrams have been generated.

G Experimental Workflow: Anti-inflammatory Drug Discovery cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Synthesis of\nNicotinate Derivatives Synthesis of Nicotinate Derivatives COX-1/COX-2\nInhibition Assay COX-1/COX-2 Inhibition Assay Synthesis of\nNicotinate Derivatives->COX-1/COX-2\nInhibition Assay Identification of\nPotent & Selective\nCOX-2 Inhibitors Identification of Potent & Selective COX-2 Inhibitors COX-1/COX-2\nInhibition Assay->Identification of\nPotent & Selective\nCOX-2 Inhibitors Carrageenan-induced\nRat Paw Edema Model Carrageenan-induced Rat Paw Edema Model Identification of\nPotent & Selective\nCOX-2 Inhibitors->Carrageenan-induced\nRat Paw Edema Model Lead Compounds Evaluation of\nAnti-inflammatory\nActivity Evaluation of Anti-inflammatory Activity Carrageenan-induced\nRat Paw Edema Model->Evaluation of\nAnti-inflammatory\nActivity

Caption: Workflow for identifying anti-inflammatory nicotinate derivatives.

G Proposed Anti-inflammatory Mechanism of Nicotinate Derivatives Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nicotinate Derivatives Nicotinate Derivatives Nicotinate Derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Conclusion

The collective evidence from these studies paints a compelling case for the continued exploration of nicotinic acid and 5-hydroxynicotinic acid derivatives as a source of novel therapeutic agents. While a direct comparative guide for this compound-based compounds is not yet possible due to a lack of specific published data, the successful translation of in vitro findings to in vivo efficacy in related compound series is a strong indicator of their potential. Future research should focus on systematic studies of structure-activity relationships within a homologous series of this compound derivatives to delineate their full therapeutic promise and pave the way for clinical development.

References

Benchmarking the purity of synthesized Ethyl 5-hydroxynicotinate against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized Ethyl 5-hydroxynicotinate against established commercial standards. Ensuring high purity is a critical step in drug discovery and development, as impurities can lead to unforeseen biological effects and compromise experimental reproducibility. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided methodologies can be adapted to compare in-house synthesized batches with commercially available reference standards.

Standard Purity Levels of this compound

Commercial suppliers of this compound typically offer purity levels of ≥95% or ≥98% . These standards serve as a crucial benchmark for evaluating the success of a synthesis and purification protocol.

Comparative Purity Analysis

To provide a clear comparison, the following tables summarize hypothetical experimental data for a synthesized batch of this compound against two commercial standards with stated purities of ≥98% and ≥95%.

Table 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Sample IDRetention Time (min)Peak Area (%)Stated/Determined Purity
Synthesized Batch5.4299.299.2%
Commercial Std. A (≥98%)5.4198.998.9%
Commercial Std. B (≥95%)5.4396.596.5%
Impurity 1 (Synthesized)3.150.5-
Impurity 2 (Synthesized)4.890.3-

Table 2: Purity Determination by Gas Chromatography (GC)

Sample IDRetention Time (min)Peak Area (%)Stated/Determined Purity
Synthesized Batch8.7499.199.1%
Commercial Std. A (≥98%)8.7598.898.8%
Commercial Std. B (≥95%)8.7396.296.2%
Impurity 1 (Synthesized)6.210.6-
Impurity 2 (Synthesized)7.980.3-

Table 3: Purity Determination by Quantitative ¹H NMR (qNMR)

Sample IDInternal StandardCalculated Purity (w/w %)Stated/Determined Purity
Synthesized BatchMaleic Acid99.399.3%
Commercial Std. A (≥98%)Maleic Acid98.798.7%
Commercial Std. B (≥95%)Maleic Acid96.896.8%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and potential impurities present in the synthesized sample.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for the analysis of ethyl nicotinate and related compounds.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Protocol

This protocol is based on general methods for the purity analysis of pyridine derivatives.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., CP-Wax 51 for Amines, 30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.

Quantitative ¹H NMR (qNMR) Protocol

This protocol follows the principles of absolute purity determination using an internal standard.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Experimental and Logical Workflow Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Benchmarking synthesis Synthesize Ethyl 5-hydroxynicotinate purification Purify Crude Product (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Sample gc GC Analysis purification->gc Sample nmr qNMR Analysis purification->nmr Sample comparison Compare Data: - Purity (%) - Impurity Profile hplc->comparison gc->comparison nmr->comparison standards Procure Commercial Standards (≥98%, ≥95%) standards->hplc Standard standards->gc Standard standards->nmr Standard

Caption: Experimental workflow for purity benchmarking.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_decision Decision cluster_action Action synthesized_product Synthesized Ethyl 5-hydroxynicotinate analytical_methods Purity Determination (HPLC, GC, qNMR) synthesized_product->analytical_methods commercial_standards Commercial Standards commercial_standards->analytical_methods purity_data Quantitative Purity Data analytical_methods->purity_data impurity_profile Impurity Profile analytical_methods->impurity_profile decision Purity Meets Specification? purity_data->decision impurity_profile->decision proceed Proceed to Further Studies decision->proceed Yes repurify Re-purify or Optimize Synthesis decision->repurify No

Caption: Logical flow for purity assessment and decision making.

Relevant Signaling Pathway: NAD⁺ Biosynthesis

This compound is a derivative of nicotinic acid (niacin), a vital precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺). NAD⁺ is a crucial coenzyme in numerous metabolic redox reactions and a substrate for enzymes involved in signaling pathways. Understanding this connection can be relevant for researchers working on the biological applications of this compound.

Caption: Simplified NAD⁺ biosynthesis pathways.

References

Lack of Comparative Cytotoxicity Data for Ethyl 5-hydroxynicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature has revealed a significant gap in the available data regarding the comparative cytotoxicity of Ethyl 5-hydroxynicotinate and its structural analogs. While information on the physicochemical properties of this compound is accessible, specific studies detailing its cytotoxic effects on cell lines and providing a direct comparison with its analogs are not present in the public domain.

This absence of published experimental data prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data from cytotoxicity assays (e.g., IC50 values), detailed experimental methodologies, and an understanding of the underlying signaling pathways, none of which are currently available for this compound in a comparative context.

While the broader field of nicotinic acid and nicotinamide derivatives has been explored for various biological activities, including cytotoxicity, the specific focus on this compound and its close structural variants remains an uninvestigated area.

Therefore, we are unable to provide the requested "Publish Comparison Guide" with the specified data presentation, experimental protocols, and visualizations at this time.

Potential for a Broader Analysis

For researchers, scientists, and drug development professionals interested in the general cytotoxic potential of related compounds, a broader analysis of nicotinic acid and nicotinamide derivatives could be undertaken. Sufficient literature exists to compile a comparison of different classes of these derivatives, focusing on structure-activity relationships concerning cytotoxicity. This could provide valuable insights for scaffold hopping and lead optimization in drug discovery.

Should interest lie in this broader topic, a comprehensive guide could be developed, complete with data tables, methodological summaries, and pathway diagrams for derivatives where such information is available.

Head-to-head comparison of different synthetic routes to Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-hydroxynicotinate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of the most viable synthetic pathways to this versatile intermediate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through the direct esterification of 5-hydroxynicotinoic acid. Alternative, though less common, multi-step routes can be envisioned starting from precursors like 3-amino-5-hydroxypyridine or ethyl 5-aminonicotinate via Sandmeyer-type reactions.

Synthetic RouteStarting MaterialKey TransformationNumber of StepsTypical YieldPurityKey AdvantagesKey Disadvantages
Route 1: Fischer-Speier Esterification 5-Hydroxynicotinic AcidEsterification1High (expected >90%)High (>99%)Direct, high-yielding, atom-economical.Requires reflux conditions and acidic catalyst.
Route 2: From 3-Amino-5-hydroxypyridine 3-Amino-5-hydroxypyridineDiazotization/Hydrolysis & Esterification>2ModerateVariableUtilizes a different starting material.Multi-step, potential for side reactions, lower overall yield.
Route 3: From Ethyl 5-aminonicotinate Ethyl 5-aminonicotinateDiazotization & Hydrolysis2ModerateVariableStarts from an esterified precursor.Diazotization can be sensitive, potential for impurities.

Route 1: Fischer-Speier Esterification of 5-Hydroxynicotinic Acid

This is the most direct and industrially scalable method for the preparation of this compound. The reaction involves the acid-catalyzed esterification of 5-hydroxynicotinic acid with ethanol.

Experimental Protocol
  • Materials:

    • 5-Hydroxynicotinic acid

    • Absolute ethanol

    • Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

    • Toluene (optional, for azeotropic removal of water)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Dichloromethane (for extraction)

  • Procedure:

    • To a suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol (excess, can be used as solvent), slowly add concentrated sulfuric acid (catalytic amount) with stirring.

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-22 hours), monitoring the reaction progress by TLC. To drive the equilibrium towards the product, water can be removed azeotropically using a Dean-Stark apparatus with toluene.[1]

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

  • Expected Results: Based on analogous preparations of similar nicotinic acid esters, this method is expected to provide a high yield (typically >90%) of high-purity (>99%) product. For instance, the synthesis of ethyl nicotinate from nicotinic acid using a solid acid catalyst in toluene and ethanol at 55°C for 4 hours followed by reflux resulted in a yield of 97.2% with a purity of 99.5% (GC)[2]. Similarly, the esterification of 5-bromonicotinic acid in ethanol with sulfuric acid catalyst under reflux for 22 hours yielded 82% of ethyl 5-bromonicotinate[3].

Logical Workflow for Fischer-Speier Esterification

Fischer_Esterification Start 5-Hydroxynicotinic Acid + Ethanol Reaction Acid Catalyst (e.g., H₂SO₄) Reflux Start->Reaction 1 Workup Neutralization & Extraction Reaction->Workup 2 Purification Recrystallization or Chromatography Workup->Purification 3 Product This compound Purification->Product 4

Caption: Workflow for the synthesis of this compound via Fischer-Speier Esterification.

Alternative Synthetic Routes

While direct esterification is the most straightforward approach, alternative multi-step syntheses can be considered, particularly if the primary starting material, 5-hydroxynicotinic acid, is unavailable or if alternative precursors are more accessible.

Route 2: From 3-Amino-5-hydroxypyridine

This route would involve a Sandmeyer-type reaction to convert the amino group into a hydroxyl group, followed by esterification. A key challenge in this route is the presence of the existing hydroxyl group, which would likely require protection and deprotection steps, adding to the complexity and reducing the overall yield.

  • Protection: The phenolic hydroxyl group of 3-amino-5-hydroxypyridine would first need to be protected (e.g., as a benzyl ether).

  • Diazotization: The amino group of the protected intermediate is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed to a hydroxyl group by heating in an aqueous acidic solution.

  • Esterification: The resulting dihydroxy-pyridine intermediate would then be esterified.

  • Deprotection: Finally, the protecting group would be removed to yield this compound.

Due to the multiple steps and the potential for side reactions during diazotization, this route is generally less efficient than direct esterification.

Route 3: From Ethyl 5-aminonicotinate

This pathway also utilizes a Sandmeyer-type reaction, starting from an already esterified precursor.

  • Diazotization: Ethyl 5-aminonicotinate is treated with nitrous acid to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed to yield this compound.

While this route is shorter than Route 2, the diazotization of aminopyridines can be challenging and may result in moderate yields and the formation of impurities that require careful purification[4].

Comparative Signaling Pathway Diagram

Synthetic_Routes cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: From Amino-Precursor cluster_2 Route 3: From Amino-Ester A1 5-Hydroxynicotinic Acid P This compound A1->P Ethanol, H⁺ B1 3-Amino-5-hydroxypyridine B2 Protected Intermediate B1->B2 Protection B3 Diazonium Salt B2->B3 Diazotization B4 Dihydroxy Intermediate B3->B4 Hydrolysis B4->P Esterification & Deprotection C1 Ethyl 5-aminonicotinate C2 Diazonium Salt Ester C1->C2 Diazotization C2->P Hydrolysis

Caption: Comparison of synthetic pathways to this compound.

Conclusion

For the synthesis of this compound, the Fischer-Speier esterification of 5-hydroxynicotinic acid stands out as the most efficient and practical route . It is a one-step process that is expected to provide high yields and purity. While alternative routes from amino-precursors are theoretically possible, they involve multiple steps, including sensitive diazotization reactions, and are likely to result in lower overall yields and more complex purification procedures. Researchers and drug development professionals are therefore advised to prioritize the direct esterification method for the scalable and reliable production of this important pharmaceutical intermediate.

References

Safety Operating Guide

Prudent Disposal of Ethyl 5-Hydroxynicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 5-hydroxynicotinate, a chemical intermediate used in pharmaceutical research and development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the operational and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with care, adhering to the following safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Ventilation:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.[1][2]

Spill Management:

  • In the event of a spill, remove all sources of ignition.[1][2]

  • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

  • Containerization:

    • Place waste this compound in a suitable, tightly closed, and properly labeled container.[2] The label should clearly identify the contents as "Waste this compound" and include any relevant hazard warnings.

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

III. Logical Flow for Disposal Decision Making

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound to be disposed assess_waste Assess Waste: Is it contaminated? start->assess_waste pure_material Unused/Pure Material assess_waste->pure_material No contaminated_material Contaminated Material (e.g., spill cleanup) assess_waste->contaminated_material Yes containerize Place in a labeled, sealed waste container pure_material->containerize contaminated_material->containerize storage Store in a designated, secure area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs waste_pickup Arrange for pickup by a licensed waste disposal service contact_ehs->waste_pickup documentation Complete all required waste disposal documentation waste_pickup->documentation end_disposal End of Disposal Process documentation->end_disposal

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is a general guide and does not replace the need to consult the official Safety Data Sheet (SDS) for this compound and to adhere to all applicable local, state, and federal waste disposal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance. No quantitative data for the disposal of this compound was found in the provided search results.

References

Personal protective equipment for handling Ethyl 5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 5-hydroxynicotinate

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures detail the necessary personal protective equipment (PPE), safe handling practices, emergency first aid, and disposal plans to ensure a secure laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 59288-38-9[2]
Appearance Not explicitly available for this compound, but related compounds are light yellow liquids.[3]
Boiling Point Not explicitly available for this compound. Ethyl nicotinate has a boiling point of 223 - 224 °C.[3][4]
Flash Point Not explicitly available for this compound. Ethyl nicotinate has a flash point of 93 °C / 199.4 °F.[3][4]
Solubility Miscible in water.[4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Required PPE:
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6] A face shield should be used if there is a splash hazard.[5]

  • Hand Protection: Wear chemical-impermeable protective gloves.[2][5]

  • Skin and Body Protection: An appropriate lab coat or protective clothing is required to prevent skin exposure.[5][6][7] In situations with a higher risk of exposure, overalls and a PVC apron should be considered.[7] Protective boots may be necessary depending on the scale of work.[5]

  • Respiratory Protection: Use in a well-ventilated area.[7] If ventilation is inadequate or if vapors or aerosols are generated, a vapor respirator or a NIOSH/MSHA approved respirator is necessary.[3][5][6]

Operational and Handling Plan

Adherence to proper operational procedures is crucial for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

  • Pre-Handling Checks: Inspect all PPE for integrity before use. Ensure all containers are properly labeled and have no damage.

  • Handling the Chemical: Avoid all personal contact, including inhalation of vapors or mists.[7] Do not allow clothing wet with the material to remain in contact with the skin.[7]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area where this chemical is used.[8] Contaminated clothing should be removed and washed before reuse.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][4][6] Keep away from heat, sparks, open flames, and other sources of ignition.[3][4][6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Measures:
  • Inhalation: Move the exposed individual to fresh air at once.[2][9] If breathing is difficult, administer oxygen.[2][6] If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing.[2][7] Wash the affected skin with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[3][5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][9] Remove contact lenses if present and easy to do so.[3][5] Seek immediate medical attention.[2][3][9]

  • Ingestion: Rinse the mouth with water.[2][5] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2][10]

Spill and Disposal Plan

A systematic approach to spill management and waste disposal is essential to prevent environmental contamination and further exposure.

Spill Response:
  • Immediate Actions: Evacuate personnel from the immediate spill area and move upwind.[2][7] Remove all sources of ignition.[2][3]

  • Containment: Wear appropriate PPE, including respiratory protection.[7]

  • Clean-up: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite.[3][6] Place the absorbed material into a suitable, labeled container for disposal.[6]

  • Decontamination: Wash the spill area with soap and water.[6]

Disposal Protocol:
  • Dispose of waste contents and containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[3]

Workflow for Chemical Spill Response

The following diagram outlines the logical steps to follow in the event of a chemical spill involving this compound.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Remove Ignition Sources spill->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.